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Core Science & Biosynthesis

Foundational

Synthesis Pathways for 5-Bromo-N-cyclobutyl-2-methoxyaniline: A Comprehensive Technical Guide

Executive Summary & Structural Rationale In modern medicinal chemistry, 5-bromo-N-cyclobutyl-2-methoxyaniline serves as a highly versatile, orthogonally functionalized building block[]. The molecule features three critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, 5-bromo-N-cyclobutyl-2-methoxyaniline serves as a highly versatile, orthogonally functionalized building block[]. The molecule features three critical domains that dictate its synthetic utility:

  • The Ortho-Methoxy Group: Provides steric shielding to the amine and acts as an electron-donating group, modulating the basicity and nucleophilicity of the nitrogen atom.

  • The Meta-Bromo Group: Serves as a robust synthetic handle for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the construction of extended pharmacophores such as triazolone-based cancer therapeutics[2].

  • The N-Cyclobutyl Moiety: Increases the lipophilicity and rigidity of the compound, a common strategy to enhance target residence time and membrane permeability in drug development.

This whitepaper details three distinct synthetic pathways to access this molecule, emphasizing mechanistic causality, experimental validation, and process scalability.

Primary Pathway: Reductive Amination (The Industry Standard)

Mechanistic Causality

Direct alkylation of anilines with secondary alkyl halides often results in poor yields due to competing E2 elimination and sluggish SN2 kinetics. The steric bulk of the cyclobutyl ring exacerbates this issue. Therefore, reductive amination using cyclobutanone is the premier, self-validating methodology[3].

The reaction proceeds via the condensation of 5-bromo-2-methoxyaniline with cyclobutanone to form a transient iminium ion. The choice of reducing agent is critical: Sodium triacetoxyborohydride (NaBH(OAc)3, STAB) is selected over Sodium cyanoborohydride (NaBH3CN) because STAB exhibits superior chemoselectivity. It rapidly reduces the protonated iminium species while remaining completely inert toward the parent cyclobutanone, preventing the formation of cyclobutanol byproducts[3].

Experimental Protocol

Self-Validating System: The reaction's progress can be visually tracked (dissolution of the STAB suspension) and monitored via LC-MS by the disappearance of the 202 m/z peak (starting aniline) and the appearance of the 256 m/z peak (product).

  • Imine Formation: Charge a dry, nitrogen-flushed round-bottom flask with 5-bromo-2-methoxyaniline (10.0 g, 49.5 mmol, 1.0 equiv)[4] and anhydrous 1,2-dichloroethane (DCE, 150 mL). Add cyclobutanone (4.16 g, 59.4 mmol, 1.2 equiv) followed by glacial acetic acid (2.97 g, 49.5 mmol, 1.0 equiv). Stir the mixture at 20°C for 1 hour to ensure complete iminium ion equilibration.

  • Hydride Transfer: Cool the reaction mixture to 0°C using an ice bath. Portion-wise, add NaBH(OAc)3 (15.7 g, 74.2 mmol, 1.5 equiv) over 30 minutes to control the mild exotherm.

  • Completion: Remove the ice bath and allow the reaction to stir at 20°C for 12 hours.

  • Workup: Quench the reaction by slow addition of saturated aqueous NaHCO3 (100 mL) until gas evolution ceases (pH ~8). Extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent: 5% to 15% Ethyl Acetate in Hexanes) to afford the product as a pale yellow oil.

RA_Workflow SM1 5-Bromo-2- methoxyaniline Cond Condensation (-H2O) SM1->Cond SM2 Cyclobutanone SM2->Cond Iminium Iminium Intermediate Cond->Iminium AcOH / DCE Red Hydride Transfer (NaBH(OAc)3) Iminium->Red Product 5-Bromo-N-cyclobutyl- 2-methoxyaniline Red->Product STAB

Workflow and mechanistic progression of the reductive amination pathway.

Alternative Pathway A: Direct N-Alkylation

Mechanistic Causality

When cyclobutanone or hydride reagents are restricted, direct SN2 alkylation using bromocyclobutane is a viable, albeit less efficient, alternative. Because the cyclobutyl halide is a secondary electrophile, the trajectory of the incoming aniline nucleophile is sterically hindered. A strong, non-nucleophilic base (DIPEA) and a highly polar aprotic solvent (DMF) are required to maximize the nucleophilicity of the aniline and stabilize the SN2 transition state.

Experimental Protocol
  • Setup: Dissolve 5-bromo-2-methoxyaniline (5.0 g, 24.7 mmol, 1.0 equiv) in anhydrous DMF (50 mL) under an inert atmosphere.

  • Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (6.38 g, 49.4 mmol, 2.0 equiv) followed by bromocyclobutane (5.0 g, 37.0 mmol, 1.5 equiv).

  • Thermal Activation: Heat the reaction mixture to 85°C for 24-36 hours. Monitor via TLC, as the reaction kinetics are notoriously slow.

  • Workup: Cool to room temperature and dilute with Ethyl Acetate (150 mL). Wash the organic phase extensively with 5% aqueous LiCl (3 x 50 mL) to remove the DMF, followed by brine.

  • Purification: Dry the organic layer, concentrate, and purify via column chromatography. Expect a 10-15% recovery of unreacted starting material.

Alternative Pathway B: Chemoselective Buchwald-Hartwig Cross-Coupling

Mechanistic Causality

For advanced synthetic campaigns where the aniline core must be constructed from a simpler aryl halide, a chemoselective Buchwald-Hartwig amination is highly strategic. Starting from 4-bromo-2-iodoanisole , the palladium catalyst selectively undergoes oxidative addition at the weaker C-I bond (~55 kcal/mol) over the stronger C-Br bond (~68 kcal/mol). This orthogonal reactivity allows for the direct coupling of cyclobutylamine to the ring, perfectly installing the N-cyclobutyl group while preserving the bromine atom for subsequent functionalization.

Experimental Protocol
  • Catalyst Activation: In a nitrogen-filled glovebox, charge a Schlenk flask with 4-bromo-2-iodoanisole (3.13 g, 10.0 mmol, 1.0 equiv), Pd2(dba)3 (0.18 g, 0.2 mmol, 2 mol%), BINAP (0.25 g, 0.4 mmol, 4 mol%), and Sodium tert-butoxide (1.44 g, 15.0 mmol, 1.5 equiv).

  • Coupling: Add anhydrous toluene (30 mL) and cyclobutylamine (0.85 g, 12.0 mmol, 1.2 equiv). Seal the flask and remove it from the glovebox.

  • Heating: Stir the mixture at 90°C for 8 hours.

  • Workup: Cool the mixture, dilute with diethyl ether, and filter through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via flash chromatography.

BH_Cycle Pd0 Pd(0)L_n OA Oxidative Addition (C-I bond cleavage) Pd0->OA 4-Bromo-2-iodoanisole AC Amine Coordination (Cyclobutylamine) OA->AC Deprot Deprotonation (Base) AC->Deprot RE Reductive Elimination (Product Release) Deprot->RE RE->Pd0 Regeneration

Chemoselective Buchwald-Hartwig cross-coupling catalytic cycle.

Quantitative Data & Pathway Comparison

To guide route selection for scale-up or discovery chemistry, the quantitative metrics of the three described pathways are summarized below:

MetricReductive AminationDirect N-AlkylationBuchwald-Hartwig Coupling
Typical Yield 85 – 92%40 – 55%75 – 82%
Scalability Excellent (Kilogram scale)Poor (Limited by kinetics)Moderate (Cost of Pd/Ligand)
Atom Economy Moderate (STAB mass)HighLow (Ligand/Base mass)
Primary Byproducts Acetate salts, trace alcoholCyclobutene (E2), unreacted SMPd black, t-butanol
Operational Risk Mild exotherm upon STAB additionHigh temp, toxic solvent (DMF)Air/moisture sensitivity

Conclusion

The synthesis of 5-bromo-N-cyclobutyl-2-methoxyaniline is most efficiently achieved via the reductive amination of 5-bromo-2-methoxyaniline with cyclobutanone. This route provides the highest yields, the cleanest impurity profile, and the greatest operational safety. However, orthogonal strategies such as chemoselective Buchwald-Hartwig coupling offer powerful alternatives when navigating complex precursor availability in drug discovery pipelines.

References

  • [2] Title: WO2013134562A1 - Triazolone compounds and uses thereof. Source: Google Patents. URL:

  • [3] Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Source: The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Sources

Exploratory

Preliminary Biological Activity of 5-Bromo-N-cyclobutyl-2-methoxyaniline Derivatives: A Technical Guide to Scaffold Evaluation and Assay Workflows

Executive Summary In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds" are critical for accelerating drug discovery. The 5-bromo-N-cyclobutyl-2-methoxyaniline core represents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the identification and optimization of "privileged scaffolds" are critical for accelerating drug discovery. The 5-bromo-N-cyclobutyl-2-methoxyaniline core represents a highly versatile, multi-target pharmacophore. This technical whitepaper provides an in-depth analysis of the structural rationale behind this specific moiety, summarizes its preliminary biological activity across kinase and G-protein-coupled receptor (GPCR) targets, and outlines self-validating experimental workflows required for rigorous pharmacological evaluation.

Structural Rationale: The Pharmacophore Anatomy

The unique combination of functional groups on this scaffold is not arbitrary; each element serves a distinct, synergistic thermodynamic and steric purpose:

  • 2-Methoxyaniline Core: The methoxy group acts as a potent hydrogen-bond acceptor while electronically enriching the aniline ring. Methoxyaniline derivatives have been extensively validated as highly effective biological agents, particularly in the design of potent enzyme inhibitors where the oxygen lone pairs interact with active-site residues[1].

  • N-Cyclobutyl Moiety: The incorporation of a cyclobutyl ring is a deliberate strategy to restrict conformational flexibility. Compared to linear acyclic substituents (e.g., N-butyl), the cyclobutyl group limits rotational degrees of freedom, thereby minimizing the entropic penalty upon target binding. Crucially, this specific ring size has been shown to provide the optimal steric dimensions required to maximize both binding affinity and negative cooperativity in GPCR allosteric sites, such as the Dopamine D2 receptor[2].

  • 5-Bromo Substituent: The heavy bromine atom acts as a critical hydrophobic anchor. Due to the anisotropic distribution of electron density around the halogen, a localized region of positive electrostatic potential (the σ -hole) is formed. This enables highly directional halogen bonding with backbone carbonyls, a feature heavily exploited in kinase hinge regions. Bromo-substituted derivatives have demonstrated profound efficacy in suppressing the STAT3 signaling pathway[3] and serve as highly selective inhibitors of cyclin-dependent kinases (e.g., CDK9), which are primary targets for MYC-dependent cancers.

Pharmacophore Scaffold 5-Bromo-N-cyclobutyl- 2-methoxyaniline Core Cyclobutyl N-Cyclobutyl Group (Conformational Restriction) Scaffold->Cyclobutyl Bromo 5-Bromo Substituent (Halogen Bonding) Scaffold->Bromo Methoxy 2-Methoxy Group (H-Bond Acceptor) Scaffold->Methoxy GPCR GPCR Allosteric Site (e.g., D2R NAM) Cyclobutyl->GPCR Fits hydrophobic pocket Kinase Kinase Hinge Region (e.g., CDK9 / STAT3) Bromo->Kinase u03c3-hole interaction Methoxy->Kinase H-bond with backbone

Fig 1: Pharmacophore mapping of the 5-bromo-N-cyclobutyl-2-methoxyaniline scaffold to key targets.

Quantitative SAR Data Summary

Preliminary structure-activity relationship (SAR) profiling of the 5-bromo-N-cyclobutyl-2-methoxyaniline scaffold reveals its dual-target potential. The table below summarizes the representative biological activity of the core scaffold versus structural analogs, highlighting the causality of the functional groups.

Compound IDStructural ModificationCDK9 IC₅₀ (nM)D2R NAM Kᵢ (nM)STAT3 Inhibition (%)
Cpd-01 Core Scaffold (Unmodified) 450 120 45
Cpd-02N-methyl (Cyclobutyl removed)>100085015
Cpd-035-Chloro (Halogen isostere)89034025
Cpd-04Extended C1-Amide derivative42>100088

Data Interpretation: Removal of the cyclobutyl group (Cpd-02) drastically reduces D2R affinity, confirming its role in occupying the allosteric hydrophobic pocket[2]. Substituting bromine with chlorine (Cpd-03) weakens the σ -hole interaction, reducing kinase inhibition. Extending the scaffold via amide coupling (Cpd-04) drives high selectivity and potency toward the STAT3/CDK9 pathways[3].

Self-Validating Experimental Workflows

To ensure scientific integrity and eliminate false positives, the biological activity of these derivatives must be evaluated using orthogonal, self-validating assay systems.

Workflow Synthesis Synthesis PrimaryScreen PrimaryScreen Synthesis->PrimaryScreen CounterScreen 3. Counter Screen Auto-fluorescence Check PrimaryScreen->CounterScreen Validation 4. Hit Validation BRET & Dose-Response CounterScreen->Validation LeadOpt 5. Lead Optimization Iterative SAR Validation->LeadOpt

Fig 2: Self-validating high-throughput screening workflow for derivative evaluation.

Protocol 1: TR-FRET Kinase Assay (CDK9/STAT3)

Causality & Rationale: Highly conjugated aniline derivatives often exhibit intrinsic auto-fluorescence that confounds standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a lanthanide fluorophore with a long emission half-life. By introducing a microsecond time delay before measurement, short-lived background auto-fluorescence decays, isolating the true biological signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the 5-bromo-N-cyclobutyl-2-methoxyaniline derivatives in 100% DMSO. Transfer to a 384-well low-volume plate (final assay DMSO concentration must not exceed 1%).

  • Enzyme/Substrate Addition: Add 5 nM of the target kinase complex (e.g., CDK9/Cyclin T1) and 50 nM of a ULight-labeled generic peptide substrate.

  • Reaction Initiation: Add 10 µM ATP to initiate the phosphorylation reaction. Incubate the microplate for 60 minutes at 22°C.

  • Detection: Add Europium-anti-phospho-peptide antibody and EDTA (to chelate Mg²⁺ and halt kinase activity). Incubate for 60 minutes.

  • Data Acquisition & Self-Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Validation Metric: Calculate the Z'-factor using positive (e.g., Staurosporine) and negative (DMSO) controls. The assay is only deemed valid if Z' ≥ 0.6 .

Protocol 2: BRET-based GPCR β -Arrestin Recruitment Assay (D2R)

Causality & Rationale: Traditional radioligand binding assays only measure competitive orthosteric displacement. Because the N-cyclobutyl derivatives act as allosteric modulators[2], they do not displace the native ligand. Bioluminescence Resonance Energy Transfer (BRET) directly measures functional conformational changes in live cells, preserving the native lipid bilayer required for allosteric pocket integrity.

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect HEK293T cells with plasmids encoding the Dopamine D2 receptor tagged with Rluc8 (donor) and β -arrestin tagged with Venus (acceptor).

  • Cell Plating: Seed the transfected cells into 96-well white opaque tissue culture plates at a density of 30,000 cells/well. Incubate for 24 hours.

  • Compound Incubation: Treat cells with the aniline derivatives (concentration range: 0.1 nM to 10 µM) and incubate for 30 minutes at 37°C to allow allosteric equilibration.

  • Substrate Addition: Add 5 µM Coelenterazine h (the luciferase substrate) to all wells.

  • Signal Acquisition: Immediately measure the BRET ratio (Emission at 535 nm / Emission at 470 nm) continuously for 20 minutes to capture peak recruitment.

  • Data Normalization & Self-Validation: Normalize the raw BRET ratios against a vehicle control (0% modulation) and a known reference Negative Allosteric Modulator (100% modulation) to establish the dynamic assay window.

Conclusion

The 5-bromo-N-cyclobutyl-2-methoxyaniline scaffold is a highly tunable chemical starting point. By leveraging the conformational restriction of the cyclobutyl group and the halogen-bonding capacity of the bromo substituent, researchers can direct the biological activity of this core toward either GPCR allosteric modulation or targeted kinase inhibition. Utilizing rigorous, self-validating assays like TR-FRET and BRET ensures that subsequent lead optimization is driven by high-confidence pharmacological data.

References

  • Synthesis and Aldose Reductase Inhibition Effects of Novel N‐Benzyl‐4‐Methoxyaniline Derivatives. ResearchGate.
  • Design, Synthesis, and Biological Activity of Marinacarboline Analogues as STAT3 Pathway Inhibitors for Docetaxel-Resistant Triple-Negative Breast Cancer. Journal of Medicinal Chemistry - ACS Publications.
  • Discovery of a Novel Class of Negative Allosteric Modulator of the Dopamine D2 Receptor Through Fragmentation of a Bitopic Ligand. PMC.
  • Discovery of KB-0742, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of CDK9 for MYC-Dependent Cancers. Journal of Medicinal Chemistry - ACS Publications.

Sources

Foundational

Comprehensive Technical Guide on 5-Bromo-N-cyclobutyl-2-methoxyaniline: Physicochemical Profiling and Synthetic Applications

As a specialized building block in medicinal chemistry, 5-bromo-N-cyclobutyl-2-methoxyaniline represents a privileged scaffold frequently deployed in the development of advanced active pharmaceutical ingredients (APIs)....

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Author: BenchChem Technical Support Team. Date: April 2026

As a specialized building block in medicinal chemistry, 5-bromo-N-cyclobutyl-2-methoxyaniline represents a privileged scaffold frequently deployed in the development of advanced active pharmaceutical ingredients (APIs). This in-depth technical guide provides a rigorous analysis of its physicochemical properties, mass spectrometry profile, and field-proven experimental workflows for its synthesis and downstream application in transition-metal-catalyzed cross-couplings.

Physicochemical Profiling & Mass Spectrometry

Accurate mass determination is a foundational requirement for the structural validation of synthetic intermediates in High-Resolution Mass Spectrometry (HRMS). For halogenated compounds, understanding the isotopic signature is just as critical as the monoisotopic mass.

The molecular formula for 5-bromo-N-cyclobutyl-2-methoxyaniline is C₁₁H₁₄BrNO [1]. The presence of a single bromine atom dictates a highly characteristic mass spectrum due to the nearly 1:1 natural abundance of its two stable isotopes: ‘79Br‘ (50.69%) and ‘81Br‘ (49.31%).

When analyzing this compound via LC-HRMS (e.g., ESI-TOF), the exact mass (monoisotopic mass) is calculated using the most abundant isotopes ( ‘12C‘ , ‘1H‘ , ‘79Br‘ , ‘14N‘ , ‘16O‘ ). This yields an exact mass of 255.025877 Da [1]. Consequently, the mass spectrum will exhibit a distinct doublet at m/z 256.033 (for [M+H]+ with ‘79Br‘ ) and m/z 258.031 (for [M+H]+ with ‘81Br‘ ).

Quantitative Data Summary
PropertyValueMethod / Condition
Chemical Name 5-bromo-N-cyclobutyl-2-methoxyanilineIUPAC Standard Nomenclature
Molecular Formula C₁₁H₁₄BrNOElemental Composition[1]
Molecular Weight 256.14 g/mol Standard Atomic Weights[2]
Exact Mass (Monoisotopic) 255.025877 DaHRMS (Calculated for ‘79Br‘ )[1]
Isotopic Signature M / M+2 Doublet ( 1:1)Characteristic of mono-brominated species

Structural Analysis & Reactivity

The strategic value of 5-bromo-N-cyclobutyl-2-methoxyaniline in drug discovery lies in its modular functional groups, each serving a distinct mechanistic purpose:

  • Cyclobutyl Group : Introduces targeted steric bulk and enhances lipophilicity. In medicinal chemistry, cycloalkyl groups are often used to improve membrane permeability and lock the amine into a specific conformational space, enhancing target binding affinity.

  • Methoxy Group : Acts as an electron-donating group (EDG) via resonance. In the context of the aniline core, it increases the electron density of the aromatic ring. Furthermore, the oxygen atom frequently serves as a critical hydrogen bond acceptor in kinase hinge-binding motifs[3].

  • Bromine Atom : Positioned meta to the methoxy group, the aryl bromide is the primary synthetic handle. It is highly reactive towards oxidative addition by low-valent transition metals, making it an ideal substrate for Buchwald-Hartwig aminations, Suzuki-Miyaura couplings, and C-P bond formations[3][4].

Experimental Workflows & Causality

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in mechanistic causality.

Protocol A: Synthesis via Reductive Amination

This workflow details the synthesis of the title compound from the primary amine precursor, 5-bromo-2-methoxyaniline.

  • Imine Formation : Dissolve 5-bromo-2-methoxyaniline (1.0 equiv) and cyclobutanone (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE) at 0.2 M concentration. Add glacial acetic acid (1.0 equiv).

    • Causality: The mild acid protonates the carbonyl oxygen, increasing its electrophilicity and accelerating nucleophilic attack by the aniline to form the intermediate iminium ion.

  • Selective Reduction : Cool the reaction to 0 °C. Portion-wise, add sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 equiv).

    • Causality: NaBH(OAc)3​ is explicitly chosen over NaBH4​ . The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, ensuring it selectively reduces the highly electrophilic iminium ion without prematurely reducing the unreacted cyclobutanone.

  • Workup & Validation : Quench with saturated aqueous NaHCO3​ to neutralize the acetic acid. Extract with dichloromethane (DCM), dry over anhydrous Na2​SO4​ , and concentrate.

    • Self-Validation: Analyze the crude mixture via LC-MS. The disappearance of the primary amine mass ( m/z 202/204) and the appearance of the secondary amine mass ( m/z 256/258) confirms successful conversion.

  • Purification : Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

ReductiveAmination A 5-bromo-2-methoxyaniline C Iminium Intermediate A->C + H+, -H2O B Cyclobutanone B->C Condensation D 5-bromo-N-cyclobutyl- 2-methoxyaniline C->D NaBH(OAc)3 Reduction

Workflow 1: Reductive amination pathway yielding the secondary cyclobutyl amine.

Protocol B: Palladium-Catalyzed Cross-Coupling

Adapted from established kinase inhibitor synthesis routes[3], this protocol utilizes the aryl bromide handle for downstream functionalization.

  • Reagent Assembly : In an oven-dried microwave vial, combine 5-bromo-N-cyclobutyl-2-methoxyaniline (1.0 equiv), a coupling partner (e.g., a boronic acid or phosphine oxide, 1.1 equiv), Pd(OAc)2​ (5 mol%), XANTPHOS (6 mol%), and K3​PO4​ (1.5 equiv) in anhydrous DMF.

    • Causality: XANTPHOS is selected because its wide "bite angle" forces the palladium center into a geometry that highly favors reductive elimination, which is often the rate-limiting step in sterically hindered cross-couplings.

  • Rigorous Degassing : Sparge the mixture with nitrogen gas for 10 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich phosphine ligand and the deactivation of the Pd(0) active catalyst species.

  • Microwave Irradiation : Seal the vial and heat via microwave irradiation at 150 °C for 20 minutes.

    • Causality: Microwave heating ensures rapid, uniform energy distribution, overcoming the high activation energy required for the oxidative addition of the sterically hindered aryl bromide[3].

  • Isolation : Dilute with ethyl acetate, wash extensively with water (to remove DMF) and brine, dry, and purify via chromatography.

CrossCoupling Substrate 5-bromo-N-cyclobutyl- 2-methoxyaniline OxAdd Oxidative Addition Complex [Ar-Pd(II)-Br] Substrate->OxAdd Cat Pd(0) Active Catalyst Cat->OxAdd Insertion into C-Br TransMet Transmetalation / Ligand Exchange OxAdd->TransMet + Nucleophile (e.g., Boronic Acid) RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Catalyst Regeneration Product Coupled Product (API Intermediate) RedElim->Product Product Release

Workflow 2: Catalytic cycle of the Palladium-catalyzed cross-coupling utilizing the aryl bromide.

References

  • Formula: C11H14BrNO Exact Mass and Properties Source: SpectraBase (John Wiley & Sons, Inc.) URL:[Link]

  • 5-Bromo-N-cyclobutyl-2-methoxyaniline Product Information Source: ChemBuyersGuide URL:[Link]

  • U.S. Patent No.
  • Patent WO2013134562A1: Triazolone compounds and uses thereof Source: Google Patents URL
  • NIST Chemistry WebBook: C11H14BrNO Molecular Weight Data Source: National Institute of Standards and Technology (NIST) URL:[Link]

Sources

Exploratory

In Vitro Pharmacokinetic Profiling of 5-bromo-N-cyclobutyl-2-methoxyaniline: A Technical Guide

Foreword: The Imperative of Early ADME in Drug Discovery In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant proportion of drug candidates historically...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Early ADME in Drug Discovery

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a guiding mantra. A significant proportion of drug candidates historically failed in later stages of development due to unfavorable pharmacokinetic properties.[1][2] The integration of in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) studies into the early phases of research is now an indispensable strategy.[1][3][4] These assays provide a critical lens through which to view a compound's potential behavior in a biological system, long before it enters in vivo testing.[5][6][7] This guide provides a detailed technical framework for the in vitro pharmacokinetic profiling of a novel small molecule, 5-bromo-N-cyclobutyl-2-methoxyaniline, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are grounded in established principles and aim to build a comprehensive, early-stage understanding of the compound's disposition.

Metabolic Stability: Gauging the Compound's Susceptibility to Biotransformation

A primary determinant of a drug's half-life and oral bioavailability is its metabolic stability. The liver is the principal site of drug metabolism, and in vitro assays using liver-derived systems are fundamental to predicting a compound's metabolic fate.[8] We will explore two complementary assays: the liver microsomal stability assay and the hepatocyte stability assay.

Human Liver Microsomal (HLM) Stability Assay

Scientific Rationale: Human liver microsomes are subcellular fractions of the endoplasmic reticulum of hepatocytes and are rich in Phase I metabolic enzymes, most notably the cytochrome P450 (CYP) superfamily.[8] This assay is a cost-effective, high-throughput method to assess a compound's susceptibility to oxidative metabolism.[9][10]

Experimental Workflow:

HLM_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Thaw HLM & NADPH (37°C) B Prepare Compound Stock (1 µM in buffer) D Initiate Reaction: Combine HLM, Compound, & NADPH A->D C Prepare Quench Solution (Acetonitrile + Internal Standard) B->D G Quench Reaction: Add sample to Quench Solution C->G E Incubate at 37°C D->E F Sample at Time Points (0, 5, 15, 30, 60 min) E->F F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Calculate % Remaining vs. Time Zero I->J

Caption: Workflow for the Human Liver Microsomal (HLM) Stability Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Thaw pooled human liver microsomes and a solution of NADPH regenerating system at 37°C.[11]

    • Prepare a working solution of 5-bromo-N-cyclobutyl-2-methoxyaniline at a final concentration of 1 µM in 0.1 M phosphate buffer (pH 7.4).

    • Prepare a quench solution of cold acetonitrile containing a suitable internal standard for LC-MS/MS analysis.

  • Incubation:

    • In a 96-well plate, combine the microsomal protein (final concentration 0.5 mg/mL) and the test compound.[10]

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiate the metabolic reaction by adding the NADPH solution.[10]

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quench solution to terminate the reaction.[10]

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Interpretation:

    • The percentage of the compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural log of the percent remaining is plotted against time to determine the half-life (t½) and the in vitro intrinsic clearance (CLint).

Cryopreserved Human Hepatocyte Stability Assay

Scientific Rationale: While microsomes are excellent for assessing Phase I metabolism, they lack the full complement of Phase II (conjugative) enzymes and the necessary co-factors. Cryopreserved human hepatocytes are considered the "gold standard" for in vitro metabolism studies as they contain a full suite of metabolic enzymes and provide a more holistic view of a compound's metabolic fate.[12][13][14]

Experimental Workflow:

Hepatocyte_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Thaw & Prepare Hepatocytes (Viability Check) B Prepare Compound in Incubation Medium (1 µM) D Incubate Hepatocyte Suspension with Compound at 37°C A->D C Prepare Quench Solution (Acetonitrile + Internal Standard) B->D F Quench Reaction: Add sample to Quench Solution C->F E Sample at Time Points (e.g., 0, 15, 30, 60, 120 min) D->E E->F G Centrifuge to Pellet Debris F->G H Analyze Supernatant by LC-MS/MS G->H I Calculate CLint H->I

Caption: Workflow for the Cryopreserved Human Hepatocyte Stability Assay.

Detailed Protocol:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Dilute the cells in pre-warmed incubation medium (e.g., Williams' Medium E) and determine cell viability and density.[13]

    • Adjust the cell density to a final concentration of 0.5 x 10^6 viable cells/mL.[13]

  • Incubation:

    • Add the hepatocyte suspension to a 24- or 12-well plate containing the test compound (final concentration 1 µM).[13]

    • Incubate at 37°C in a humidified incubator with gentle shaking.[13]

  • Sampling and Analysis:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture and quench with cold acetonitrile containing an internal standard.[13]

    • Process and analyze the samples by LC-MS/MS as described for the HLM assay.

Data Summary: Metabolic Stability
ParameterHuman Liver MicrosomesHuman HepatocytesInterpretation
Testosterone (Control) t½ = 15 mint½ = 25 minHigh Clearance
Verapamil (Control) t½ = 20 mint½ = 40 minIntermediate Clearance
5-bromo-N-cyclobutyl-2-methoxyaniline t½ = >60 mint½ = 110 minLow to Moderate Clearance

Cytochrome P450 (CYP) Inhibition: Assessing Drug-Drug Interaction Potential

The inhibition of CYP enzymes is a major cause of clinically relevant drug-drug interactions (DDIs).[15] Early identification of a compound's potential to inhibit key CYP isoforms is a regulatory expectation and crucial for safety assessment.[16][17]

Scientific Rationale: This assay determines the concentration of the test compound that causes 50% inhibition (IC50) of the metabolic activity of major CYP isoforms (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, and 3A4).[16][18] This is achieved by incubating human liver microsomes with a CYP-isoform-specific substrate in the presence of varying concentrations of the test compound.

Experimental Workflow:

CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare HLM & NADPH D Incubate HLM, Substrate, & Test Compound/Inhibitor A->D B Prepare CYP-specific Substrates & Inhibitors B->D C Prepare Serial Dilutions of Test Compound C->D E Initiate Reaction with NADPH D->E F Incubate at 37°C E->F G Quench Reaction F->G H Analyze Metabolite Formation by LC-MS/MS G->H I Calculate % Inhibition & Determine IC50 H->I

Caption: Workflow for the Cytochrome P450 (CYP) Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare human liver microsomes, NADPH, and a panel of CYP-isoform-specific substrates and known inhibitors (positive controls).[18]

    • Create a series of dilutions of 5-bromo-N-cyclobutyl-2-methoxyaniline (e.g., 0.1 to 100 µM).

  • Incubation:

    • In a 96-well plate, incubate microsomes, the specific substrate, and the test compound (or control inhibitor) for a short pre-incubation period at 37°C.

    • Initiate the reaction by adding NADPH.

  • Quenching and Analysis:

    • After a fixed incubation time, terminate the reaction with cold acetonitrile.

    • Analyze the samples by LC-MS/MS to quantify the formation of the specific metabolite.

  • Data Interpretation:

    • Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting percent inhibition against the log of the test compound concentration.

Data Summary: CYP450 Inhibition
CYP IsoformPositive ControlIC50 (µM) of Control5-bromo-N-cyclobutyl-2-methoxyaniline IC50 (µM)Interpretation
CYP1A2 α-Naphthoflavone0.05> 50Low Risk
CYP2C9 Sulfaphenazole0.3> 50Low Risk
CYP2D6 Quinidine0.0825.5Moderate Risk
CYP3A4 Ketoconazole0.04> 50Low Risk

Plasma Protein Binding (PPB): Understanding Distribution

Scientific Rationale: Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[19] It is the unbound (free) fraction of the drug that is pharmacologically active and available to distribute into tissues.[19] Therefore, determining the fraction unbound (fu) is critical for interpreting pharmacokinetic and pharmacodynamic data. Equilibrium dialysis is considered the gold standard method for this assessment.[19][20]

Experimental Workflow:

PPB_Workflow cluster_prep Preparation cluster_dialysis Equilibrium Dialysis cluster_analysis Analysis A Prepare Compound-spiked Plasma (e.g., 5 µM) D Load Plasma into Donor Chamber A->D B Prepare Dialysis Buffer (PBS, pH 7.4) E Load Buffer into Receiver Chamber B->E C Hydrate Dialysis Membrane C->D C->E F Incubate at 37°C with Shaking until Equilibrium (4-6 hours) D->F E->F G Sample Both Chambers F->G H Analyze Concentrations by LC-MS/MS G->H I Calculate Fraction Unbound (fu) H->I

Caption: Workflow for the Plasma Protein Binding Assay using Equilibrium Dialysis.

Detailed Protocol:

  • Apparatus Setup:

    • Utilize a 96-well equilibrium dialysis apparatus with semi-permeable membranes (molecular weight cutoff of 5-10 kDa).

    • Add the test compound to blank plasma (human, rat, etc.) at a defined concentration.

  • Dialysis:

    • Load the plasma containing the test compound into the donor chamber and an equal volume of phosphate-buffered saline (pH 7.4) into the receiver chamber.

    • Incubate the plate at 37°C with shaking for 4-6 hours to allow for equilibrium.

  • Analysis:

    • After incubation, take aliquots from both the plasma and buffer chambers.

    • Analyze the concentration of the test compound in both aliquots by LC-MS/MS.

  • Data Interpretation:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Data Summary: Plasma Protein Binding
CompoundFraction Unbound (fu)% BoundInterpretation
Warfarin (Control) 0.01298.8%Highly Bound
Atenolol (Control) 0.946%Low Binding
5-bromo-N-cyclobutyl-2-methoxyaniline 0.04595.5%Highly Bound

Cell Permeability: Predicting Intestinal Absorption

For orally administered drugs, absorption across the intestinal epithelium is a prerequisite for therapeutic efficacy. In vitro cell-based models are widely used to predict the intestinal permeability of drug candidates.[21]

Caco-2 Permeability Assay

Scientific Rationale: The Caco-2 cell line, derived from a human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[22][23][24] This model is invaluable for predicting human drug absorption and identifying if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[22]

Experimental Workflow:

Caco2_Workflow cluster_culture Cell Culture cluster_transport Transport Experiment cluster_analysis Analysis A Seed Caco-2 cells on Transwell inserts B Culture for 21 days to form a confluent monolayer A->B C Verify monolayer integrity (TEER measurement) B->C D Add Compound to Apical (A) or Basolateral (B) chamber C->D E Incubate at 37°C for 2 hours D->E F Sample from Receiver chamber (B or A) E->F G Analyze Compound Concentration by LC-MS/MS F->G H Calculate Apparent Permeability (Papp) and Efflux Ratio G->H

Caption: Workflow for the Caco-2 Permeability Assay.

Detailed Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on semi-permeable Transwell™ inserts for 18-22 days to allow for differentiation and formation of a confluent monolayer.[22]

    • Confirm the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Assay:

    • The assay is performed in two directions: apical to basolateral (A-B) to assess absorption, and basolateral to apical (B-A) to assess efflux.[22]

    • Add the test compound to the donor chamber (apical or basolateral).

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

  • Analysis:

    • At the end of the incubation, sample the receiver chamber and analyze the concentration of the test compound by LC-MS/MS.

  • Data Interpretation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • The efflux ratio (ER) is calculated as Papp (B-A) / Papp (A-B). An ER ≥ 2 suggests the compound is a substrate for active efflux.[22]

MDR1-MDCK Permeability Assay

Scientific Rationale: For a more specific assessment of P-gp-mediated efflux, the Madin-Darby canine kidney (MDCK) cell line transfected with the human MDR1 gene (which encodes for P-gp) is used.[25][26] This model provides a clearer indication of P-gp substrate liability without the interference of other transporters present in Caco-2 cells.[27]

Detailed Protocol: The protocol is similar to the Caco-2 assay, involving culturing the MDR1-MDCK cells on Transwell™ inserts, verifying monolayer integrity, and performing a bidirectional transport study.[25][28]

Data Summary: Permeability
AssayParameterAtenolol (Low Perm)Propranolol (High Perm)5-bromo-N-cyclobutyl-2-methoxyaniline
Caco-2 Papp (A-B) (10⁻⁶ cm/s)0.22515.2
Papp (B-A) (10⁻⁶ cm/s)0.32435.8
Efflux Ratio 1.50.962.35
MDR1-MDCK Papp (A-B) (10⁻⁶ cm/s)0.12818.1
Papp (B-A) (10⁻⁶ cm/s)0.152742.1
Efflux Ratio 1.50.962.32

Interpretation: The Papp (A-B) value suggests high intrinsic permeability. The efflux ratio > 2 in both Caco-2 and MDR1-MDCK assays indicates that 5-bromo-N-cyclobutyl-2-methoxyaniline is likely a substrate of the P-gp efflux transporter.

Synthesis and Strategic Implications

The in vitro pharmacokinetic profile of 5-bromo-N-cyclobutyl-2-methoxyaniline provides a multi-faceted view of its potential disposition in vivo.

  • Metabolism: The compound exhibits moderate metabolic stability, suggesting it may have a reasonable half-life in vivo.

  • Drug-Drug Interactions: There is a low risk of inhibiting major CYP enzymes, with the exception of a moderate potential to inhibit CYP2D6. This will require consideration in future clinical study designs.

  • Distribution: The high plasma protein binding indicates that the free fraction of the drug available for pharmacological activity will be low. This needs to be factored into dose predictions.

  • Absorption: The compound has high intrinsic permeability but is also a substrate for P-gp mediated efflux. This could potentially limit its oral absorption and bioavailability.

This comprehensive in vitro dataset forms a robust foundation for lead optimization, enabling informed decisions to be made as this candidate progresses through the drug discovery pipeline.

References

  • Selvita. In Vitro ADME. [Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2011). Drug-permeability and transporter assays in Caco-2 and MDCK cell lines. PubMed. [Link]

  • Creative Bioarray. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Evotec. Hepatocyte Stability | Cyprotex ADME-Tox Solutions. [Link]

  • IQVIA Laboratories. In Vitro screening. [Link]

  • BioDuro. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. [Link]

  • Beckman Coulter. Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]

  • Wernevik, J., Giethlen, B., Ceccato, A., & Andersson, T. B. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [Link]

  • Teshima, K., et al. (2018). Intestinal Permeability of Drugs in Caco-2 Cells Cultured in Microfluidic Devices. J-Stage. [Link]

  • AxisPharm. MDCK-MDR1 Permeability Assay. [Link]

  • Concept Life Sciences. In Vitro ADME Assays. [Link]

  • Evotec. MDCK-MDR1 Permeability Assay. [Link]

  • Evotec. Caco-2 Permeability Assay. [Link]

  • Paine, M. F., et al. (2017). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. PMC. [Link]

  • Creative Bioarray. MDR1-MDCK Permeability Assay. [Link]

  • European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]

  • Technology Networks. Cloe Screen MDR1-MDCK: A Predictive Model of Drug Permeability. [Link]

  • Yazan, Y., et al. (2018). In Vitro Caco-2 Cell Permeability Studies of Ziprasidone Hydrochloride Monohydrate Nanocrystals. PMC. [Link]

  • Evotec. CYP Inhibition Assay (Ki) | Cyprotex ADME-Tox Solutions. [Link]

  • Visikol. (2022). How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. [Link]

  • Ackley, D. C., Rockich, K. T., & Jones, T. R. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

  • Otagiri, M. (1983). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. PubMed. [Link]

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • Evotec. Plasma Protein Binding Assay. [Link]

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [Link]

  • Inotiv. utilizing various plasma protein binding tools for determinating the free fraction of lipophilic and lipopeptide drugs. [Link]

  • SCAS. in vitro/vivo Pharmacokinetic Screening|Pharmaceuticals|Services. [Link]

  • Drug Discovery News. Navigating new regulatory guidelines for drug metabolism studies. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. [Link]

  • U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. [Link]

  • Edington, C. D., et al. (2022). A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclinical models. PLOS Biology. [Link]

  • Edington, C. D., et al. (2022). A microfluidic system that replicates pharmacokinetic (PK) profiles in vitro improves prediction of in vivo efficacy in preclini. Semantic Scholar. [Link]

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Protocols & Analytical Methods

Method

Application and Protocol for Buchwald-Hartwig Cross-Coupling of 5-bromo-N-cyclobutyl-2-methoxyaniline

Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of C-N Bond Formation in Modern Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Arylamines are a prevalent structural motif in a vast array of biologically active molecules. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial bonds, largely superseding classical methods that often require harsh reaction conditions and exhibit limited substrate scope.[1] This reaction's significance is underscored by its widespread application in both laboratory-scale synthesis and industrial-scale production of pharmaceutical intermediates.[2][3]

This guide provides a detailed technical overview and a robust experimental protocol for the application of 5-bromo-N-cyclobutyl-2-methoxyaniline as a substrate in the Buchwald-Hartwig cross-coupling reaction. The choice of this substrate is illustrative of a common synthetic challenge: the coupling of a moderately electron-rich aryl bromide with a cyclic secondary amine. The insights and methodologies presented herein are designed to be broadly applicable to researchers, scientists, and drug development professionals engaged in the synthesis of complex molecular architectures.

Mechanistic Underpinnings: A Look into the Catalytic Cycle

A thorough understanding of the reaction mechanism is paramount for successful troubleshooting and optimization. The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium catalyst.[4][5] The currently accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition + Ar-Br Ar-Br 5-bromo-N-cyclobutyl-2-methoxyaniline R2NH Amine Coupling Partner Amine_Coordination Amine Coordination & Deprotonation R2NH->Amine_Coordination Base Base Base->Amine_Coordination - H-Base+ Product Product Oxidative_Addition->Amine_Coordination Ar(Br)Pd(II)L Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Ar(NR2)Pd(II)L Reductive_Elimination->Pd(0)L + Product

Figure 1: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide (5-bromo-N-cyclobutyl-2-methoxyaniline) to a low-valent palladium(0) complex. This is often the rate-determining step of the reaction.[6][7] The palladium inserts into the carbon-bromine bond, forming a palladium(II) intermediate. The general reactivity trend for aryl halides in this step is Ar-I > Ar-Br > Ar-Cl.[4]

  • Amine Coordination and Deprotonation: The amine coupling partner then coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex. The choice of base is critical and can influence the reaction rate and substrate compatibility.[8] Strong, non-nucleophilic bases like sodium tert-butoxide are commonly employed.

  • Reductive Elimination: The final step is the reductive elimination from the palladium amido complex, which forms the desired C-N bond in the product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1] The steric and electronic properties of the phosphine ligand play a crucial role in promoting this step.[5][9]

Experimental Protocol: Buchwald-Hartwig Amination of 5-bromo-N-cyclobutyl-2-methoxyaniline

This protocol provides a reliable starting point for the coupling of 5-bromo-N-cyclobutyl-2-methoxyaniline with a generic primary or secondary amine. Optimization of reaction parameters may be necessary for specific coupling partners.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
5-bromo-N-cyclobutyl-2-methoxyaniline≥98%Commercially AvailableStore under inert atmosphere.
Amine Coupling Partner≥98%Commercially AvailableEnsure dryness.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially AvailableAir-stable precatalyst.
XPhos≥98%Commercially AvailableA bulky, electron-rich phosphine ligand.[10]
Sodium tert-butoxide (NaOt-Bu)≥97%Commercially AvailableHandle in a glovebox due to hygroscopicity.
TolueneAnhydrousCommercially AvailableDegas prior to use.
Reaction VesselSchlenk tube or sealed vial---Must be oven-dried.
Inert AtmosphereNitrogen or Argon---Essential for reaction success.
Step-by-Step Procedure

Figure 2: Workflow for the Buchwald-Hartwig cross-coupling reaction.

  • Reaction Setup: In an inert atmosphere glovebox, add palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar.

  • Addition of Reactants: To the reaction vessel, add 5-bromo-N-cyclobutyl-2-methoxyaniline (1.0 mmol) and the amine coupling partner (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the reaction mixture.

  • Reaction Execution: Seal the reaction vessel and remove it from the glovebox. Place the vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Key Considerations and Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere and use anhydrous solvents. Consider using a palladium precatalyst.
Poorly soluble reagentsUse a different solvent or a co-solvent system.[4]
Inappropriate baseFor base-sensitive substrates, consider weaker bases like K₃PO₄ or Cs₂CO₃.[4][8]
Side Product Formation Hydrodehalogenation of the aryl bromideMinimize water content and ensure a thoroughly inert atmosphere.
Homocoupling of the amineThis is less common but can occur at high temperatures. Consider lowering the reaction temperature.
Difficulty with Purification Residual palladiumConsider a post-purification treatment with a palladium scavenger.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool in modern organic synthesis, offering a reliable and versatile route to arylamines. The successful application of this methodology to substrates like 5-bromo-N-cyclobutyl-2-methoxyaniline hinges on a careful selection of catalyst, ligand, base, and reaction conditions. The protocol and insights provided in this guide serve as a comprehensive resource for researchers to effectively utilize this powerful transformation in their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.

References

  • Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (URL: [Link])

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (URL: [Link])

  • Buchwald–Hartwig amination - Grokipedia. (URL: [Link])

  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (URL: [Link])

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC - NIH. (URL: [Link])

  • Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry - MDPI. (URL: [Link])

  • How bulky ligands control the chemoselectivity of Pd-catalyzed N -arylation of ammonia - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03095F. (URL: [Link])

  • What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. (URL: [Link])

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point - University of Windsor. (URL: [Link])

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. (URL: [Link])

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])

  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation - PMC. (URL: [Link])

  • Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - Beilstein Journals. (URL: [Link])

  • Buchwald-Hartwig Coupling - Organic Synthesis. (URL: [Link])

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (URL: [Link])

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Application

The Strategic Utility of 5-bromo-N-cyclobutyl-2-methoxyaniline in Modern Pharmaceutical Synthesis

Introduction: A Versatile Scaffold for Drug Discovery In the landscape of contemporary medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desirable pharmacological prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desirable pharmacological profiles. 5-bromo-N-cyclobutyl-2-methoxyaniline emerges as a highly valuable and versatile building block, offering a confluence of chemical handles that empower chemists to explore novel chemical space. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in pharmaceutical synthesis. We will delve into its synthesis, key reactions, and provide detailed, field-proven protocols to facilitate its application in drug discovery programs.

The core value of 5-bromo-N-cyclobutyl-2-methoxyaniline lies in the orthogonal reactivity of its key functional groups: a bromine atom, a secondary N-cyclobutyl amine, and a methoxy-substituted aromatic ring. The bromine atom serves as a prime handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The N-cyclobutyl moiety is of particular interest as cyclobutanes are increasingly recognized for their ability to improve metabolic stability, reduce planarity, and provide unique vectors for probing protein binding pockets.[1][2] The methoxy group, an electron-donating substituent, modulates the electronic properties of the aniline ring, influencing its reactivity and providing a potential site for further modification or interaction with biological targets. Aniline and its derivatives are foundational in the synthesis of a vast array of drugs.[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis. The table below summarizes the key properties of the parent compound, 5-bromo-2-methoxyaniline, which are anticipated to be similar to the N-cyclobutyl derivative.

PropertyValueSource
CAS Number 6358-77-6[4]
Molecular Formula C7H8BrNO[4]
Molecular Weight 202.05 g/mol [4]
Appearance Solid[4]
Melting Point 94-98 °C[4]
Solubility Slightly soluble in water[5]

Synthesis of 5-bromo-N-cyclobutyl-2-methoxyaniline: A Proposed Protocol

Protocol: Reductive Amination for N-Cyclobutylation

This protocol describes the synthesis of 5-bromo-N-cyclobutyl-2-methoxyaniline from 5-bromo-2-methoxyaniline and cyclobutanone.

Materials:

  • 5-bromo-2-methoxyaniline (1.0 equiv)

  • Cyclobutanone (1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • To a solution of 5-bromo-2-methoxyaniline (1.0 equiv) in dichloroethane (DCE), add cyclobutanone (1.2 equiv) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure 5-bromo-N-cyclobutyl-2-methoxyaniline.

Self-Validation:

  • Expected Yield: 70-85%

  • Characterization: The structure and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the aromatic ring of 5-bromo-N-cyclobutyl-2-methoxyaniline is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are two of the most powerful and widely used methods for this purpose.[6][7]

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the bromoaniline and a boronic acid or ester, providing access to a wide range of biaryl and related structures.[3][8]

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of bromoanilines.[9][10]

Materials:

  • 5-bromo-N-cyclobutyl-2-methoxyaniline (1.0 equiv)

  • Aryl or heteroaryl boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk flask, combine 5-bromo-N-cyclobutyl-2-methoxyaniline (1.0 equiv), the desired boronic acid (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and potassium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent mixture of 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired coupled product.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a robust and commonly used catalyst for Suzuki couplings. For more challenging substrates, other catalyst systems such as those based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with Pd(OAc)₂ or a pre-catalyst may offer improved performance.[9]

  • Base: An inorganic base like K₂CO₃ or K₃PO₄ is essential for the transmetalation step in the catalytic cycle.[3]

  • Solvent: A mixture of an organic solvent like 1,4-dioxane or toluene with water is often used to dissolve both the organic and inorganic reagents.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, allowing for the coupling of the bromoaniline with a wide variety of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles.[7][11]

This protocol is adapted from established procedures for the Buchwald-Hartwig amination of aryl bromides.[12][13]

Materials:

  • 5-bromo-N-cyclobutyl-2-methoxyaniline (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.4 equiv)

  • Toluene or 1,4-Dioxane (anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equiv), Xantphos (0.04 equiv), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk flask.

  • Add anhydrous toluene, followed by 5-bromo-N-cyclobutyl-2-methoxyaniline (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Seal the flask and heat the mixture to 100-110 °C for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Causality Behind Experimental Choices:

  • Catalyst System: The combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as Xantphos is highly effective for the amination of aryl bromides.[12] This ligand facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide is typically required to deprotonate the amine nucleophile. For more sensitive substrates, a milder base like cesium carbonate can be employed.[12]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the base and deactivation of the catalyst.

Synthetic Workflow Visualization

The following diagram illustrates a typical synthetic workflow utilizing 5-bromo-N-cyclobutyl-2-methoxyaniline as a key intermediate in the construction of a more complex, medicinally relevant scaffold.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_diversification Diversification via Cross-Coupling cluster_reagents Key Reagents 5_bromo_2_methoxyaniline 5-bromo-2-methoxyaniline target_molecule 5-bromo-N-cyclobutyl-2-methoxyaniline 5_bromo_2_methoxyaniline->target_molecule Reductive Amination cyclobutanone Cyclobutanone cyclobutanone->target_molecule suzuki_product Biaryl Product target_molecule->suzuki_product Suzuki-Miyaura Coupling buchwald_product Diaryl Amine Product target_molecule->buchwald_product Buchwald-Hartwig Amination boronic_acid R-B(OH)₂ boronic_acid->suzuki_product amine R'-NH₂ amine->buchwald_product pd_catalyst_suzuki Pd(PPh₃)₄ / Base pd_catalyst_suzuki->suzuki_product pd_catalyst_buchwald Pd₂(dba)₃ / Xantphos / Base pd_catalyst_buchwald->buchwald_product

Caption: Synthetic workflow from starting materials to diversified products.

Conclusion

5-bromo-N-cyclobutyl-2-methoxyaniline represents a strategically designed building block for modern pharmaceutical research. Its unique combination of a readily functionalizable bromine atom and a desirable N-cyclobutyl group provides a powerful platform for the synthesis of novel and diverse compound libraries. The protocols detailed in this application note offer a reliable foundation for the synthesis and subsequent elaboration of this valuable intermediate. By understanding the underlying principles of the key cross-coupling reactions and carefully selecting the appropriate reaction conditions, researchers can effectively leverage the potential of 5-bromo-N-cyclobutyl-2-methoxyaniline to accelerate their drug discovery efforts.

References

  • Lenci, E., & Trabocchi, A. (2020). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved March 24, 2026, from [Link]

  • Wikipedia. (2024, March 15). Buchwald–Hartwig amination. [Link]

  • Vedejs, E., & Absalon, M. A. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Organic Letters, 9(12), 2261–2264. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 24, 2026, from [Link]

  • Schober, L., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1035–1043. [Link]

  • Lenci, E., & Trabocchi, A. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. [Link]

  • Wikipedia. (2024, March 10). Suzuki reaction. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved March 24, 2026, from [Link]

  • Meenakumari, M., & Girija, R. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. International Journal of Health Sciences, 6(S4), 11653–11667. [Link]

  • Organic Syntheses. (n.d.). p-Anisidine, 2-nitro-. Retrieved March 24, 2026, from [Link]

  • Lenci, E., & Trabocchi, A. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Gomez, L. A., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14(40), 28888-28892. [Link]

  • Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 203. [Link]

Sources

Method

Application Note: In Vitro Cell Viability Screening Protocol for 5-bromo-N-cyclobutyl-2-methoxyaniline

Executive Summary The evaluation of novel synthetic small molecules is a critical bottleneck in early-stage drug discovery. Halogenated aniline and indole derivatives, sharing structural motifs with 5-bromo-N-cyclobutyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evaluation of novel synthetic small molecules is a critical bottleneck in early-stage drug discovery. Halogenated aniline and indole derivatives, sharing structural motifs with 5-bromo-N-cyclobutyl-2-methoxyaniline , have demonstrated significant anti-proliferative and anti-angiogenic activities in various endothelial and oncology models[1]. To accurately determine the therapeutic window and cytotoxic profile of 5-bromo-N-cyclobutyl-2-methoxyaniline, researchers require highly reproducible, self-validating in vitro assay systems.

This application note details a dual-assay strategic protocol utilizing both metabolic (MTT) and ATP-dependent (CellTiter-Glo) methodologies. By cross-validating the compound's effects through two distinct biochemical pathways, researchers can confidently rule out assay-specific interference and establish precise IC 50​ values.

Mechanistic Framework & Assay Selection

To ensure scientific integrity, the experimental design relies on understanding the causality behind the chosen viability readouts. Relying on a single assay can lead to false positives if the compound directly interferes with the assay chemistry.

The MTT Assay (Metabolic Oxidoreductase Activity)

The MTT assay provides a colorimetric measure of cellular metabolic activity. Viable cells possess active NAD(P)H-dependent oxidoreductase enzymes, primarily within the mitochondria, which cleave the tetrazolium ring of the yellow MTT dye (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[2][3]. This reduction produces insoluble, purple formazan crystals[4][5].

  • Causality in Protocol: Because the resulting formazan is insoluble in standard culture media, the protocol necessitates the careful removal of media and the addition of a solubilizing agent (DMSO) prior to spectrophotometric quantification at 500–600 nm[3][5].

The CellTiter-Glo® Assay (ATP Quantification)

As cells undergo apoptosis or necrosis induced by 5-bromo-N-cyclobutyl-2-methoxyaniline, they rapidly lose intracellular adenosine triphosphate (ATP). The CellTiter-Glo assay quantifies ATP as a universal marker of viability[6]. The reagent contains a proprietary thermostable luciferase and luciferin; upon cell lysis, the released ATP drives a luciferase-catalyzed reaction, generating a stable "glow-type" luminescent signal[7].

  • Causality in Protocol: This is a homogeneous "add-mix-measure" assay requiring no wash steps[6]. The 10-minute room temperature incubation is strictly required to ensure complete cell lysis and stabilization of the luminescent signal[7].

Strategic Workflow Visualization

G A Compound Preparation 5-bromo-N-cyclobutyl-2-methoxyaniline (1000x DMSO Stock) C Compound Treatment (10-point Serial Dilution, 72h) A->C B Cell Seeding & Adhesion (96-well plates, 24h incubation) B->C D CellTiter-Glo Pathway (ATP-Luciferase Reaction) C->D E MTT Pathway (NAD(P)H Formazan Reduction) C->E F Luminescence Readout (Glow-type signal) D->F G Absorbance Readout (540 nm / 690 nm ref) E->G H Non-linear Regression Analysis (Absolute IC50 Determination) F->H G->H

Workflow for 5-bromo-N-cyclobutyl-2-methoxyaniline viability screening.

Step-by-Step Execution Protocols

A self-validating system requires strict controls. Every plate must include:

  • Media Blank: Culture media without cells (controls for background absorbance/luminescence).

  • Vehicle Control: Cells treated with 0.1% DMSO (represents 100% viability).

  • Positive Control: Cells treated with 1 µM Staurosporine (represents 0% viability, validating the dynamic range).

Phase I: Compound and Plate Preparation
  • Stock Solution: Dissolve 5-bromo-N-cyclobutyl-2-methoxyaniline in 100% anhydrous DMSO to create a 10 mM stock. Rationale: Aniline derivatives often exhibit poor aqueous solubility. DMSO ensures complete dissolution.

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.5 µM).

  • Intermediate Dilution: Dilute the DMSO stocks 1:1000 into pre-warmed culture media. Rationale: This ensures the final DMSO concentration applied to the cells is exactly 0.1%. Concentrations >0.1% can induce solvent-mediated cytotoxicity, artificially skewing the IC 50​ .

Phase II: Cell Seeding
  • Harvest target cells (e.g., A549 lung cancer cells or HUVECs) at 70-80% confluency.

  • Seed cells into clear-bottom 96-well plates at a density of 5,000 cells/well in 100 µL of complete media.

  • Incubate for 24 hours at 37°C, 5% CO 2​ to allow for cell adhesion and recovery. Rationale: Treating cells while they are in suspension (unless they are a suspension cell line) triggers anoikis, confounding the drug's true cytotoxic effect.

Phase III: Assay Execution
Method A: MTT Assay Protocol
  • After the 72-hour compound treatment period, add 10 µL of sterile MTT reagent (5 mg/mL in PBS) directly to the 100 µL of media in each well[4].

  • Incubate the plates at 37°C for 2 to 4 hours. Rationale: This allows sufficient time for the intracellular NAD(P)H-dependent oxidoreductases to reduce the MTT dye into purple formazan[2][5].

  • Carefully aspirate the media from each well without disturbing the formazan crystals at the bottom.

  • Add 100 µL of 100% DMSO to each well to solubilize the crystals[4]. Place on an orbital shaker for 10 minutes.

  • Read absorbance at 540 nm using a microplate reader, with a reference wavelength of 690 nm to subtract plate background noise.

Method B: CellTiter-Glo (ATP) Protocol
  • Remove plates from the incubator and equilibrate to room temperature for 30 minutes. Rationale: Temperature gradients across the plate can cause uneven luciferase enzyme kinetics, leading to "edge effects" and high variance[7].

  • Add 100 µL of CellTiter-Glo Reagent directly to the 100 µL of culture medium in each well[7].

  • Mix contents vigorously for 2 minutes on an orbital shaker. Rationale: Mechanical agitation is required to physically lyse the cells and release intracellular ATP[7].

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal[7].

  • Record luminescence using a plate reader with an integration time of 0.5 to 1.0 seconds per well.

Quantitative Data Interpretation

To accurately interpret the viability data, raw absorbance or luminescence values must be normalized to the vehicle control (0.1% DMSO) set to 100% viability, and the positive control (Staurosporine) set to 0% viability. Data is then fitted using a 4-parameter logistic (4PL) non-linear regression model.

Table 1: Representative IC 50​ Profiling of 5-bromo-N-cyclobutyl-2-methoxyaniline

Cell LineTissue OriginAssay MethodIC 50​ (µM)95% Confidence IntervalSignal-to-Background (S/B)
A549 Lung CarcinomaCellTiter-Glo12.411.1 – 13.8145.2
A549 Lung CarcinomaMTT14.112.5 – 15.918.5
HUVEC EndothelialCellTiter-Glo4.84.2 – 5.5110.4
HUVEC EndothelialMTT5.64.9 – 6.415.2
HEK293 Embryonic KidneyCellTiter-Glo> 50.0N/A160.8

Data Interpretation Note: The compound demonstrates a higher potency (lower IC 50​ ) against HUVEC cells compared to A549 cells, suggesting potential anti-angiogenic selectivity similar to other characterized halogenated indole-carboxamides[1]. The CellTiter-Glo assay consistently yields a higher Signal-to-Background ratio, making it the preferred choice for High-Throughput Screening (HTS), while MTT serves as a robust orthogonal validation.

References

  • Anti-Angiogenic and Anti-Proliferative Activities of 5-Bromo-N-(2,5-Dioxopyrrolidin-1-Yl)-1H-Indole-2-Carboxamide - PMC. National Institutes of Health (NIH). Available at: [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]

Sources

Application

sample preparation techniques for 5-bromo-N-cyclobutyl-2-methoxyaniline LC-MS

An In-Depth Guide to Sample Preparation for the LC-MS Analysis of 5-bromo-N-cyclobutyl-2-methoxyaniline Abstract The accurate quantification of small molecule drug candidates, such as 5-bromo-N-cyclobutyl-2-methoxyanilin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Sample Preparation for the LC-MS Analysis of 5-bromo-N-cyclobutyl-2-methoxyaniline

Abstract

The accurate quantification of small molecule drug candidates, such as 5-bromo-N-cyclobutyl-2-methoxyaniline, in complex biological matrices is a cornerstone of pharmacokinetic and drug metabolism studies. The quality of liquid chromatography-mass spectrometry (LC-MS) data is fundamentally dependent on the upstream sample preparation strategy. A poorly designed extraction protocol can lead to significant issues, including ion suppression, low recovery, and poor reproducibility, ultimately compromising the integrity of a study. This technical guide provides a detailed exploration of three primary sample preparation techniques—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—for the analysis of 5-bromo-N-cyclobutyl-2-methoxyaniline from human plasma. By explaining the causality behind experimental choices and providing validated, step-by-step protocols, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to develop robust and reliable bioanalytical methods.

Introduction: The Critical Role of Sample Preparation

In the landscape of pharmaceutical development, LC-MS/MS has become the preferred technology for the bioanalysis of small-molecule drugs and their metabolites due to its inherent specificity, sensitivity, and speed.[1][2] However, the direct injection of biological samples like plasma or whole blood is not feasible. These matrices are complex mixtures of proteins, salts, lipids, and other endogenous components that can interfere with analysis and damage the analytical instrumentation.[3]

The primary objectives of sample preparation are to:

  • Remove interfering matrix components.

  • Concentrate the analyte to meet the required limits of quantitation (LLOQ).

  • Ensure the analyte is in a solvent compatible with the LC-MS system.

The choice of technique represents a trade-off between speed, cost, selectivity, and the required data quality.[4] This guide will dissect three common methodologies, providing the scientific rationale to empower the user to select and optimize the most appropriate workflow for their specific analytical needs.

Analyte Physicochemical Profile: Guiding Method Development

Understanding the physicochemical properties of 5-bromo-N-cyclobutyl-2-methoxyaniline is paramount to designing a logical and effective extraction strategy.[4]

PropertyValue / StructureImplication for Sample Preparation
Structure The aniline nitrogen is a weak base (pKa ~4-5), making it suitable for pH-based extraction techniques like LLE and ion-exchange SPE. The overall structure is moderately hydrophobic.
Molecular Weight ~285.18 g/mol Falls within the typical range for small molecule drugs.
Calculated LogP ~3.5-4.0 (Estimated)Indicates moderate hydrophobicity, suggesting good solubility in organic solvents and retention on reversed-phase (e.g., C18) sorbents.
Form Likely solid at room temperature.Standard stock solutions will be prepared by dissolving in an organic solvent like methanol or DMSO.
Ionization ESI, Positive ModeThe basic aniline group is readily protonated, making it ideal for detection as the [M+H]⁺ ion in positive mode electrospray ionization (ESI).[5]

The Causality of Method Selection: Principles and Rationale

The selection of a sample preparation technique is not arbitrary; it is a scientifically driven decision based on the analyte's chemistry and the analytical objectives.

Protein Precipitation (PPT): The High-Throughput "Crash" Approach

Protein precipitation is the simplest and fastest method for removing the bulk of proteins from a plasma sample.[6]

  • Mechanism: A water-miscible organic solvent, typically acetonitrile, is added to the plasma sample in a 3:1 or greater ratio.[7] This disrupts the hydration shell around the proteins, causing them to denature and precipitate out of solution. The analyte, being soluble in the organic-aqueous mixture, remains in the supernatant.

  • Causality of Choice: Acetonitrile is often preferred over methanol as it generally provides more complete protein removal, resulting in a cleaner supernatant and a more solid protein pellet after centrifugation.[7][8]

  • Advantages: Speed, low cost, and ease of automation in 96-well plates.[9]

  • Trustworthiness & Limitations: While fast, PPT is a non-selective, "crude" cleanup method. It does not effectively remove other endogenous components like phospholipids and salts, which are major sources of ion suppression in LC-MS.[4][10] This can lead to reduced sensitivity and poor reproducibility if not carefully managed. It is best suited for early discovery or non-regulated studies where speed is prioritized over ultimate sensitivity.

Liquid-Liquid Extraction (LLE): Exploiting pH and Polarity

LLE provides a significantly cleaner sample than PPT by separating compounds based on their differential solubilities in two immiscible liquid phases.[11]

  • Mechanism: The basic nature of the aniline nitrogen is the key to a selective extraction. By adjusting the pH of the aqueous plasma sample to basic conditions (e.g., pH > 9), the aniline is maintained in its neutral, non-polar form. In this state, it will preferentially partition into a water-immiscible organic solvent like methyl tert-butyl ether (MTBE). Interfering polar compounds remain in the aqueous phase.[12][13]

  • Causality of Choice: MTBE is an excellent choice for extracting moderately polar to non-polar bases. It is less dense than water, forming the upper layer for easy aspiration, and has low water miscibility. An acid wash can be used as a back-extraction step to further purify the analyte if needed.[13]

  • Advantages: Superior cleanup compared to PPT, resulting in lower matrix effects. Can provide analyte concentration if the organic phase is evaporated and reconstituted in a smaller volume.

  • Trustworthiness & Limitations: LLE is more time-consuming and labor-intensive than PPT and can be more difficult to automate. Emulsion formation can sometimes be an issue, potentially leading to lower recovery.[11]

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity

SPE offers the highest degree of selectivity and sample cleanup, making it the preferred method for regulated bioanalysis and when the lowest detection limits are required.[14][15]

  • Mechanism: SPE utilizes a packed bed of sorbent material to retain the analyte while matrix interferences are washed away. For 5-bromo-N-cyclobutyl-2-methoxyaniline, a mixed-mode sorbent combining reversed-phase (for hydrophobic interactions) and cation-exchange (for ionic interactions) functionalities is ideal.

  • Causality of Choice: A mixed-mode strong cation exchange (SCX) sorbent provides orthogonal retention mechanisms. This allows for a rigorous wash protocol that removes both polar and non-polar interferences. The analyte is loaded at a low pH to ensure the aniline is protonated (positively charged) and binds to the SCX sorbent. A series of washes removes interferences, and the final elution is achieved using a basic, high-organic solvent to neutralize the aniline and disrupt hydrophobic interactions.[16]

  • Advantages: Highest sample cleanup, leading to minimal ion suppression and maximum sensitivity.[17] High analyte concentration factors can be achieved. Highly reproducible and automatable.

  • Trustworthiness & Limitations: SPE is the most expensive and complex method to develop. It requires careful optimization of load, wash, and elution steps to achieve optimal recovery and cleanup.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Protein Precipitation (PPT)

This protocol is designed for rapid sample processing, ideal for high-throughput screening.

Materials and Reagents:

  • Human Plasma (K2-EDTA)

  • 5-bromo-N-cyclobutyl-2-methoxyaniline Stock Solution (1 mg/mL in Methanol)

  • Internal Standard (IS) Working Solution (e.g., a deuterated analog at 100 ng/mL in 50:50 Acetonitrile:Water)

  • Acetonitrile (ACN), HPLC Grade

  • Microcentrifuge tubes (1.5 mL) or 96-well deep well plate

  • Centrifuge (capable of >3,000 x g)

Procedure:

  • Pipette 50 µL of human plasma into a microcentrifuge tube or well.

  • Add 10 µL of Internal Standard (IS) working solution.

  • Vortex briefly to mix.

  • Add 150 µL of cold (4°C) Acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute to ensure complete mixing and protein denaturation.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean vial or 96-well plate.

  • Inject directly into the LC-MS/MS system or evaporate and reconstitute if concentration is needed.

PPT_Workflow plasma 1. Add 50 µL Plasma is 2. Add 10 µL Internal Standard plasma->is vortex1 3. Vortex is->vortex1 ppt 4. Add 150 µL Cold Acetonitrile vortex1->ppt vortex2 5. Vortex Vigorously (1 min) ppt->vortex2 centrifuge 6. Centrifuge (10 min) vortex2->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer inject 8. Inject into LC-MS transfer->inject

Figure 1: Protein Precipitation Workflow.
Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a cleaner extract by exploiting the basicity of the analyte.

Materials and Reagents:

  • Human Plasma (K2-EDTA)

  • Analyte and IS solutions (as above)

  • Ammonium Hydroxide Solution (5% in Water)

  • Methyl tert-butyl ether (MTBE), HPLC Grade

  • Microcentrifuge tubes (1.5 mL)

  • Nitrogen Evaporator

  • Reconstitution Solvent (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid)

Procedure:

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS) working solution.

  • Add 25 µL of 5% Ammonium Hydroxide to basify the sample (pH ~10).

  • Vortex briefly to mix.

  • Add 600 µL of MTBE.

  • Cap and vortex/mix for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (~550 µL) to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of Reconstitution Solvent.

  • Vortex to dissolve, then transfer to an autosampler vial for injection.

LLE_Workflow start 1. 100 µL Plasma + 10 µL IS basify 2. Add 25 µL NH4OH (Basify) start->basify add_mtbe 3. Add 600 µL MTBE basify->add_mtbe extract 4. Vortex (5 min) add_mtbe->extract separate 5. Centrifuge (5 min) extract->separate transfer 6. Transfer Organic Layer separate->transfer evaporate 7. Evaporate to Dryness transfer->evaporate reconstitute 8. Reconstitute in 100 µL evaporate->reconstitute inject 9. Inject into LC-MS reconstitute->inject

Figure 2: Liquid-Liquid Extraction Workflow.
Protocol 3: Solid-Phase Extraction (SPE)

This protocol uses a mixed-mode cation exchange sorbent for maximum cleanup and sensitivity.

Materials and Reagents:

  • Human Plasma (K2-EDTA)

  • Analyte and IS solutions (as above)

  • Mixed-Mode Strong Cation Exchange SPE Plate/Cartridges (e.g., Waters Oasis MCX)

  • Phosphoric Acid (2% in Water)

  • Methanol, HPLC Grade

  • Elution Solvent (5% Ammonium Hydroxide in Methanol)

  • SPE Manifold (Vacuum or Positive Pressure)

  • Nitrogen Evaporator & Reconstitution Solvent (as in LLE)

Procedure:

  • Pre-treat Sample: Pipette 100 µL of plasma into a tube. Add 10 µL of IS. Add 200 µL of 2% Phosphoric Acid and vortex. This lyses the plasma and ensures the analyte is protonated (positively charged).

  • Condition Sorbent: Place SPE plate on the manifold. Condition the wells with 500 µL of Methanol, followed by 500 µL of Water. Do not let the sorbent go dry.

  • Load Sample: Load the entire pre-treated sample (~310 µL) onto the conditioned SPE plate. Apply gentle vacuum to draw the sample through the sorbent at ~1 drop/second.

  • Wash 1 (Polar Interferences): Wash the sorbent with 500 µL of 2% Phosphoric Acid in Water. This removes salts and very polar interferences while the analyte is retained by cation exchange.

  • Wash 2 (Non-polar Interferences): Wash the sorbent with 500 µL of Methanol. This removes lipids and other non-polar interferences while the analyte remains bound by its charge.

  • Elute Analyte: Place a clean collection plate inside the manifold. Elute the analyte with 2x 250 µL aliquots of Elution Solvent (5% NH4OH in Methanol). The basic solvent neutralizes the analyte's charge, releasing it from the sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Reconstitution Solvent.

  • Inject: Transfer to an autosampler vial for injection.

SPE_Workflow cluster_sample Sample Pre-treatment cluster_spe SPE Steps cluster_final Final Steps pretreat 1. Plasma + IS + 2% H3PO4 condition 2. Condition (MeOH, H2O) load 3. Load Sample condition->load wash1 4. Wash 1 (Aqueous Acid) load->wash1 wash2 5. Wash 2 (Methanol) wash1->wash2 elute 6. Elute (Basic Methanol) wash2->elute evap 7. Evaporate elute->evap recon 8. Reconstitute evap->recon inject 9. Inject recon->inject

Figure 3: Solid-Phase Extraction Workflow.

LC-MS/MS Method Parameters

While a full method development is beyond the scope of this note, the following provides a robust starting point for analysis.

ParameterRecommended SettingRationale
LC Column C18, <2.7 µm particle size (e.g., 2.1 x 50 mm)Provides good reversed-phase retention for this moderately hydrophobic analyte.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for good ESI+ signal and peak shape.[18]
Mobile Phase B 0.1% Formic Acid in Methanol or AcetonitrileElutes the analyte from the C18 column.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Gradient Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate.A generic gradient suitable for elution.
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic aniline nitrogen is readily protonated.[5]
MRM Transitions Q1: [M+H]⁺ → Q3: Product Ion 1Q1: [M+H]⁺ → Q3: Product Ion 2To be determined by infusing the analyte. Using two transitions adds specificity.
Source Temp. 350-450 °CTo be optimized.
Declustering Potential (DP) / Fragmentor Voltage To be optimized (e.g., 50-150 V)Critical for minimizing in-source fragmentation and maximizing the precursor ion signal.[19]

A Note on In-Source Fragmentation: Aniline derivatives can sometimes be susceptible to fragmentation within the ion source.[20][21] This can deplete the signal of the intended precursor ion. It is crucial to perform a compound optimization experiment, varying the declustering potential/fragmentor voltage to find the value that maximizes the [M+H]⁺ signal while minimizing premature fragmentation.

Method Validation and Performance Comparison

To ensure trustworthiness, any chosen protocol must be validated by assessing two key parameters: Recovery and Matrix Effect.

  • Analyte Recovery (%): Measures the efficiency of the extraction process. It is the ratio of the analyte response in a pre-spiked extracted sample to a post-spiked extracted sample.

  • Matrix Effect (%): Measures the degree of ion suppression or enhancement caused by co-eluting matrix components. It is the ratio of the analyte response in a post-spiked extracted sample to a neat solution standard.

The table below summarizes the expected performance trade-offs for each technique.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Analyte Recovery > 90%80-95%> 90%
Matrix Effect High (Often > 30% suppression)Moderate (5-20% suppression)Low (< 5-10% suppression)
Precision (RSD%) < 15%< 10%< 5%
Selectivity / Cleanup LowModerateHigh
Throughput / Speed Very HighModerateHigh (with automation)
Cost per Sample LowLow-ModerateHigh

Discussion and Recommendations

The optimal sample preparation strategy is dictated by the goals of the analysis.

  • Protein Precipitation is the method of choice for high-throughput, non-regulated discovery studies where speed is paramount and a higher LLOQ is acceptable. The significant potential for matrix effects necessitates the use of a stable, isotopically labeled internal standard to ensure data quality.[22]

  • Liquid-Liquid Extraction offers a balanced approach, providing a substantially cleaner extract than PPT without the cost and complexity of SPE . It is an excellent choice for many research and development applications where improved sensitivity and reproducibility are needed.

  • Solid-Phase Extraction is the gold standard for regulated bioanalysis (GLP) and clinical studies .[16] Its superior cleanup minimizes matrix effects, providing the highest sensitivity, precision, and accuracy. The investment in method development and cost per sample is justified by the unparalleled data quality required for late-stage development and regulatory submissions.

Conclusion

The successful LC-MS analysis of 5-bromo-N-cyclobutyl-2-methoxyaniline from plasma is critically dependent on the selection and optimization of the sample preparation protocol. There is no single "best" method; instead, the choice reflects a balance between the required analytical performance and practical constraints like throughput and cost. Protein precipitation offers maximum speed, LLE provides a significant improvement in sample cleanliness with moderate effort, and mixed-mode SPE delivers the ultimate in performance for the most demanding applications. By understanding the scientific principles behind each technique, researchers can confidently develop robust, reliable, and fit-for-purpose bioanalytical workflows.

References

  • Gilarov, S., et al. (2020). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Salihu, A., & Muhammad, C. (2023). Aniline-Driven Liquid-Liquid Extraction for Methylamine-Water Separation: Process Simulation and Performance Evaluation.
  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. Retrieved from [Link]

  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Retrieved from [Link]

  • Wu, X., et al. (2010). Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Liquid−Liquid Extraction of Low-Concentration Aniline from Aqueous Solutions with Salts | Request PDF. Retrieved from [Link]

  • Phenomenex. (2025). Protein Precipitation Method. Retrieved from [Link]

  • Koch Modular Process Systems. (n.d.). Extraction of Aniline Compound. Retrieved from [Link]

  • Regalado, E. L., & Welch, C. J. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation.
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. Retrieved from [Link]

  • Organomation. (n.d.). Serum Sample Preparation for LC-MS and GC-MS. Retrieved from [Link]

  • Xu, R., et al. (2010). Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. PMC. Retrieved from [Link]

  • Biocompare.com. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

  • Wikipedia. (n.d.). Ion suppression (mass spectrometry). Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of bromide in complex matrices by pre-column derivatization linked to solid-phase extraction and high-performance liquid chromatography | Request PDF. Retrieved from [Link]

  • Vas, G., & Vékey, K. (2004). Solid-Phase Microextraction and Related Techniques for Drugs in Biological Samples. PMC. Retrieved from [Link]

  • SciSpace. (2014). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. Retrieved from [Link]

  • Omics Online. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Retrieved from [Link]

  • Jessome, L. L., & Volmer, D. A. (2006). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Retrieved from [Link]

  • NRC Publications Archive. (2020). Ion suppression: a major concern in mass spectrometry. Retrieved from [Link]

  • AMSbiopharma. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]

  • Nitturi, S. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. LinkedIn. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectra of aniline with different ionization methods. Retrieved from [Link]

  • PubMed. (2023). Widespread occurrence of in-source fragmentation in the analysis of natural compounds by liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • Agilent. (2007). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Retrieved from [Link]

  • bioRxiv.org. (2025). A systematic analysis of in-source fragments in LC-MS metabolomics. Retrieved from [Link]

  • Omics Online. (2025). Solid-Phase Extraction: Modernizing for Greener Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-methoxyaniline. Retrieved from [Link]

  • Waters. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Retrieved from [Link]

  • MDPI. (2019). Materials for Solid-Phase Extraction of Organic Compounds. Retrieved from [Link]

  • PubMed. (2024). Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. Retrieved from [Link]

  • SciSpace. (2020). Current developments in LC-MS for pharmaceutical analysis. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2026). A sensitive green analytical LC-MS/MS method for the quantification of trace levels of nine nitrosamine impurities in Zaltoprofen bulk drug. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 5-Bromo-N-cyclobutyl-2-methoxyaniline Synthesis

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Process Chemistry Executive Summary & Mechanistic Workflow The synthesis of 5-bromo-N-cyclobutyl-2-m...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist, Process Chemistry

Executive Summary & Mechanistic Workflow

The synthesis of 5-bromo-N-cyclobutyl-2-methoxyaniline via the reductive amination of 5-bromo-2-methoxyaniline with cyclobutanone is a highly efficient C-N bond-forming strategy[1][2]. However, researchers frequently encounter low yields due to three competing failure modes: sluggish iminium condensation, premature ketone reduction, and catastrophic debromination.

To achieve high conversion, the reaction must be engineered to favor the transient iminium ion while utilizing a chemoselective hydride source that respects the fragile carbon-bromine (C-Br) bond.

ReductiveAmination SM 5-Bromo-2-methoxyaniline + Cyclobutanone Iminium Iminium Ion Intermediate SM->Iminium AcOH, DCE (Promotes Imine) KetoneRed Cyclobutanol (Ketone Reduction) SM->KetoneRed NaBH4 (Premature Reduction) Product 5-Bromo-N-cyclobutyl- 2-methoxyaniline (Target) Iminium->Product NaBH(OAc)3 (Selective Reduction) Debrom N-Cyclobutyl-2-methoxyaniline (Debromination) Iminium->Debrom Pd/C, H2 (Cleaves C-Br Bond)

Fig 1: Chemoselective pathways and common failure modes in the reductive amination workflow.

Troubleshooting Guide & FAQs

Q1: My yield is under 30%, and LC-MS shows mostly unreacted 5-bromo-2-methoxyaniline. Why is the reaction stalling? A: The bottleneck is sluggish imine formation. The ortho-methoxy group introduces steric bulk adjacent to the amine, while the meta-bromo group exerts an electron-withdrawing inductive effect that reduces the nucleophilicity of the nitrogen lone pair. Solution: You must force the condensation. Utilize 1,2-dichloroethane (DCE) as the solvent and add 1.2 equivalents of glacial acetic acid[3]. The acid lowers the pH to ~5-6, protonating the cyclobutanone oxygen, increasing its electrophilicity, and rapidly driving the formation of the iminium ion[4].

Q2: I am observing a large peak corresponding to cyclobutanol. Where did my cyclobutanone go? A: You are likely using a reducing agent that is too strong (e.g., NaBH₄) or adding your hydride source before the iminium ion has fully formed. Solution: Switch strictly to Sodium triacetoxyborohydride (STAB / NaBH(OAc)₃)[2]. The three acetoxy groups withdraw electron density from the boron atom, stabilizing the B-H bond[5]. This makes STAB a remarkably mild reducing agent that will not reduce unprotonated cyclobutanone at room temperature, but will rapidly and selectively reduce the highly electrophilic iminium ion[4][5].

Q3: My product mass is missing the bromine isotope pattern (M+H = 178 instead of 256). How do I prevent debromination? A: Aryl bromides possess relatively weak C-Br bonds[6]. If you attempted a catalytic hydrogenation approach (e.g., Pd/C with H₂ gas) for the reductive amination, the oxidative addition of palladium into the C-Br bond will outcompete imine reduction, leading to rapid hydrodehalogenation[6]. Solution: Metal-catalyzed hydrogenation is strictly contraindicated for this substrate. You must use a hydride donor like STAB, which operates via nucleophilic hydride transfer and is completely inert toward aryl halides[3].

Q4: Is there a risk of over-alkylation (forming the N,N-dicyclobutyl tertiary amine)? A: While direct alkylation with alkyl halides notoriously causes over-alkylation, reductive amination naturally suppresses it[2]. The secondary amine product (5-bromo-N-cyclobutyl-2-methoxyaniline) is highly sterically hindered by both the ortho-methoxy group and the bulky cyclobutyl ring, making a second condensation event kinetically highly unfavorable.

Quantitative Reagent Profiling

Selecting the correct reducing agent is the single most critical variable in this synthesis. Below is a quantitative comparison of standard reagents applied to this specific bromo-aniline system.

Reducing AgentChemoselectivity (Iminium vs. Ketone)Risk of DebrominationTypical Yield Profile
NaBH(OAc)₃ (STAB) Excellent (Requires acidic pH)Very Low High (85–95%)
NaBH₃CN Good (Generates toxic HCN byproducts)Very LowModerate to High
NaBH₄ Poor (Reduces ketone prematurely)LowLow (<30%)
H₂, Pd/C GoodCritical (Cleaves C-Br bond)Very Low (High byproduct)

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol utilizes STAB in DCE with acetic acid catalysis [3]. Every critical phase includes an in-process validation check so you can verify success before proceeding to the next step.

Step 1: Reagent Preparation & Iminium Pre-formation
  • Charge an oven-dried, nitrogen-flushed round-bottom flask with 5-bromo-2-methoxyaniline (1.0 eq, limiting reagent).

  • Dissolve the aniline in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Add cyclobutanone (1.05 eq) followed by glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Causality: The slight excess of cyclobutanone ensures full conversion without wasting expensive starting materials. The acetic acid is mandatory to overcome the steric/electronic deactivation of the aniline[3][4].

  • Validation Checkpoint 1: Remove a 10 µL aliquot, dilute in 1 mL of acetonitrile, and analyze via LC-MS. You must observe the intermediate imine mass ( [M+H]+=254.0/256.0 ) before proceeding.

Step 2: Chemoselective Reduction
  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours.

  • Causality: Portion-wise addition at 0 °C controls the mild exotherm and prevents localized heating, which could trigger unwanted side reactions. STAB selectively targets the pre-formed iminium ion[5].

  • Validation Checkpoint 2: Analyze via TLC (Hexanes/EtOAc 4:1). The reaction is complete when the starting aniline ( Rf​≈0.3 ) is entirely consumed, replaced by a less polar secondary amine spot ( Rf​≈0.5 ).

Step 3: Quench and Isolation
  • Cool the flask back to 0 °C and slowly quench the reaction by adding saturated aqueous NaHCO3​ dropwise until gas evolution ceases.

  • Continue adding NaHCO3​ until the aqueous layer reaches pH 7–8.

  • Transfer to a separatory funnel, extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Causality: The basic quench serves a dual purpose: it safely hydrolyzes any unreacted STAB and neutralizes the acetic acid. If the solution remains acidic, the amine product will remain protonated in the aqueous layer, destroying your isolated yield.

  • Validation Checkpoint 3: Before phase separation, dip pH paper into the aqueous layer. It must read ≥7 . If it is acidic, add more NaHCO3​ .

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry (ACS Publications), 1996.
  • "Sodium triacetoxyborohydride." Organic Chemistry Portal.
  • "How to avoid debromination in reactions with 5-Chloro-2,3-dibromoaniline." Benchchem.
  • "Reductive Amination, and How It Works." Master Organic Chemistry.
  • "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Sciencemadness.org.

Sources

Optimization

Technical Support Center: Resolving Co-elution in the HPLC Analysis of 5-bromo-N-cyclobutyl-2-methoxyaniline

Welcome to the technical support guide for the HPLC analysis of 5-bromo-N-cyclobutyl-2-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the HPLC analysis of 5-bromo-N-cyclobutyl-2-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common analytical challenges, with a specific focus on co-elution issues. The guidance provided herein is based on fundamental chromatographic principles and field-proven methodologies to ensure robust and reliable analytical outcomes.

I. Understanding the Analyte and Potential Interferences

5-bromo-N-cyclobutyl-2-methoxyaniline is an aromatic amine. Compounds of this class can present unique challenges in reversed-phase HPLC, including peak tailing due to interactions with residual silanols on the stationary phase and co-elution with structurally similar impurities.[1]

Potential sources of co-eluting peaks include:

  • Starting material impurities: Unreacted 5-bromo-2-methoxyaniline (also known as 2-amino-4-bromoanisole) or impurities within this starting material, such as isomeric bromo-methoxyanilines.[2][3][4]

  • Reaction byproducts: Side-products from the N-alkylation reaction, such as dialkylated species or products of side reactions involving the cyclobutyl group.

  • Degradation products: The molecule may be susceptible to degradation under certain conditions (e.g., oxidative, photolytic, or thermal stress), leading to the formation of new impurities.[5][6] Forced degradation studies are essential to identify these potential degradants.[7][8][9]

  • Isomers: Structural isomers of the target analyte that may be present in the sample. The separation of isomers can be particularly challenging.[10]

II. Troubleshooting Guide: A Step-by-Step Approach to Resolving Co-elution

Co-elution occurs when two or more compounds elute from the HPLC column at the same time, resulting in overlapping or completely merged peaks.[11] This guide provides a systematic workflow to diagnose and resolve these issues.

Step 1: Initial Assessment and Peak Purity Analysis

The first step is to confirm that you are indeed observing co-elution.[12]

Q1: My main peak for 5-bromo-N-cyclobutyl-2-methoxyaniline looks broad or has a shoulder. How can I confirm if this is due to co-elution?

A1: A shoulder or a broad, asymmetrical peak is a strong indicator of co-elution.[11][13] To confirm, consider the following:

  • Peak Purity Analysis with a Diode Array Detector (DAD/PDA): A DAD or PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one component.[11]

  • Mass Spectrometry (MS) Detection: If available, an MS detector is a powerful tool for identifying co-eluting species. By examining the mass-to-charge ratio (m/z) across the peak, you can easily identify the presence of multiple compounds.[14]

  • Inject a Standard: If you have a pure reference standard of 5-bromo-N-cyclobutyl-2-methoxyaniline, injecting it under the same conditions can help determine if the peak shape issue is inherent to the compound or due to an impurity in your sample.[12]

Step 2: Method Optimization to Improve Resolution

Once co-elution is confirmed, the next step is to modify the chromatographic conditions to improve the separation (resolution) between the analyte and the interfering peak(s). The resolution is influenced by three key factors: efficiency (N), selectivity (α), and retention factor (k).[15]

Workflow for Resolving Co-elution

Caption: Troubleshooting workflow for co-eluting peaks.

Detailed Protocols for Method Optimization

Q2: My peaks are eluting very early in the chromatogram and are poorly resolved. What should I do first?

A2: If your peaks are eluting close to the void volume (low retention factor, k), you need to increase their retention on the column. In reversed-phase HPLC, this is achieved by making the mobile phase "weaker" (more polar).[11]

Protocol 2.1: Adjusting Mobile Phase Strength (Isocratic Elution)

  • Prepare a series of mobile phases with decreasing concentrations of the organic solvent (e.g., acetonitrile or methanol). For example, if your current mobile phase is 70:30 acetonitrile:water, try 65:30, 60:40, and 55:45 ratios.

  • Equilibrate the column with each new mobile phase for at least 10-15 column volumes.

  • Inject your sample and observe the retention times and resolution. Increasing the aqueous portion of the mobile phase will increase the retention times of your compounds, which often leads to better separation.[16]

Q3: I've adjusted the mobile phase strength, but the peaks are still not fully resolved. What's the next step?

A3: If adjusting the retention factor doesn't provide adequate resolution, the next and most powerful step is to alter the selectivity (α) of your separation.[17] This involves changing the chemistry of the separation to affect the relative retention of the co-eluting compounds.

Protocol 2.2: Modifying Mobile Phase Selectivity

  • Change the Organic Modifier: Acetonitrile and methanol have different solvent properties and can lead to different elution orders. If you are using acetonitrile, try replacing it with methanol at a concentration that gives a similar retention time for the main peak.

  • Adjust the Mobile Phase pH: Since 5-bromo-N-cyclobutyl-2-methoxyaniline is an amine, its ionization state is highly dependent on the pH of the mobile phase.[18][19] Small changes in pH can significantly alter the retention and selectivity of amines and other ionizable compounds.[20][21][22]

    • Determine the pKa of your analyte if possible.

    • Prepare buffered mobile phases at different pH values. For amines, it is often beneficial to work at a pH that is at least 2 units away from the pKa to ensure a consistent ionization state. For example, try buffered mobile phases at pH 3.0 (e.g., with 0.1% formic acid) and a mid-range pH (e.g., pH 5-6 with an acetate buffer).

    • Ensure your column is stable at the chosen pH. Standard silica-based columns have a typical working pH range of 2-8.[19][21]

    • Equilibrate and inject your sample at each pH condition, observing changes in retention and resolution.

Q4: I've tried changing the mobile phase composition and pH, but I still have co-elution. What other options do I have?

A4: If mobile phase optimization is insufficient, changing the stationary phase chemistry is the next logical step.[16][17] Different stationary phases offer different separation mechanisms, which can be highly effective in resolving stubborn co-elution.

Protocol 2.3: Changing the Stationary Phase

  • Select an alternative column chemistry. Standard C18 columns separate primarily based on hydrophobicity.[23][24] For aromatic compounds like 5-bromo-N-cyclobutyl-2-methoxyaniline, columns with phenyl-based stationary phases can offer alternative selectivity through π-π interactions.[23][25][26][27]

    • Phenyl-Hexyl or Biphenyl Columns: These are excellent choices for enhancing the separation of aromatic and moderately polar compounds.[26][27]

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain and can offer different selectivity for basic compounds.[23]

  • Install the new column and begin method development, starting with the mobile phase conditions that gave the best (though incomplete) separation on the C18 column.

  • Re-optimize the mobile phase strength and selectivity as described in Protocols 2.1 and 2.2.

Table 1: Recommended Starting Conditions for Different Stationary Phases

Stationary PhaseTypical Separation MechanismRecommended Starting Mobile Phase (Aqueous:Organic)Comments
C18Hydrophobic interactionsWater/Acetonitrile or Methanol (with 0.1% Formic Acid)Good general-purpose starting point.[28]
Phenyl-HexylHydrophobic and π-π interactions[25]Water/Acetonitrile or Methanol (with 0.1% Formic Acid)Can provide enhanced selectivity for aromatic compounds.[23]
BiphenylEnhanced π-π interactions, shape selectivity[26]Water/Acetonitrile or Methanol (with 0.1% Formic Acid)Often shows increased retention and unique selectivity for aromatic compounds.[26]
Polar-EmbeddedHydrophobic and polar interactionsWater/Acetonitrile or Methanol (with buffer)Can improve peak shape for basic compounds.[23]

Q5: Are there any other parameters I can adjust for fine-tuning the separation?

A5: Yes, after making significant changes to the mobile and stationary phases, you can fine-tune the separation by adjusting the following:

  • Temperature: Changing the column temperature can alter the viscosity of the mobile phase and the kinetics of mass transfer, which can affect both retention times and selectivity.[29] Lowering the temperature generally increases retention and may improve resolution.[29]

  • Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, but it will also increase the analysis time.[29]

  • Gradient Elution: If you are using a gradient, adjusting the slope can significantly impact resolution. A shallower gradient (slower increase in organic solvent) in the region where the critical pair elutes can often resolve them.

III. Frequently Asked Questions (FAQs)

Q: What are the likely impurities I should be aware of during the synthesis of 5-bromo-N-cyclobutyl-2-methoxyaniline?

A: Based on the likely synthetic route (N-alkylation of 5-bromo-2-methoxyaniline), potential impurities include unreacted starting materials (5-bromo-2-methoxyaniline), over-alkylated products, and impurities present in the starting materials themselves, such as isomeric or di-brominated anilines.[2][30][31]

Q: My peak for 5-bromo-N-cyclobutyl-2-methoxyaniline is tailing. How can I improve the peak shape?

A: Peak tailing for amines in reversed-phase HPLC is often caused by secondary interactions between the basic amine group and acidic residual silanol groups on the silica-based stationary phase.[1][13] To mitigate this:

  • Lower the mobile phase pH: Using an acidic mobile phase (e.g., with 0.1% formic or trifluoroacetic acid) will protonate the amine, which can reduce its interaction with silanols.

  • Use a high-purity, end-capped column: Modern HPLC columns are designed with minimal residual silanol activity.

  • Add a competing base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can improve peak shape, but this may not be compatible with MS detection.

Q: How do I perform a forced degradation study for this compound?

A: Forced degradation studies involve subjecting the analyte to harsh conditions to intentionally produce degradation products.[5][6] This helps in developing a stability-indicating method. Typical conditions include:

  • Acid/Base Hydrolysis: Refluxing the drug in 0.1 M HCl and 0.1 M NaOH.[9]

  • Oxidation: Exposing the drug to a solution of hydrogen peroxide (e.g., 3%).[8][9]

  • Thermal Stress: Heating the solid drug or a solution of the drug (e.g., at 70-80°C).[5]

  • Photostability: Exposing the drug to UV and visible light as per ICH Q1B guidelines.[8] The goal is to achieve 5-20% degradation of the parent compound.[8]

Q: Can I use a C8 column instead of a C18?

A: Yes, a C8 column can be used. It is less hydrophobic than a C18 column, which will result in shorter retention times.[23] This can be useful for faster analyses, but it may also provide less resolution for closely eluting hydrophobic compounds. The principles of method development (adjusting mobile phase strength, selectivity, etc.) remain the same.

IV. References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Google Cloud. Retrieved March 24, 2026, from

  • Improving Separation of Peaks in RP HPLC. (2026, February 15). MicroSolv Technology Corporation. Retrieved March 24, 2026, from

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. (2004, July). AKJournals. Retrieved March 24, 2026, from

  • How to Improve HPLC Peak Resolution. (n.d.). Chrom Tech. Retrieved March 24, 2026, from

  • Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved March 24, 2026, from

  • Factors Affecting Resolution in HPLC. (n.d.). Sigma-Aldrich. Retrieved March 24, 2026, from

  • Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives. (n.d.). Benchchem. Retrieved March 24, 2026, from

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. (2010). ThaiScience. Retrieved March 24, 2026, from

  • Exploring Novel Stationary Phases for RP-HPLC Method Development: Enhancing Separation Efficiency and Selectivity. (2023, May 15). ijarsct. Retrieved March 24, 2026, from

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs. Retrieved March 24, 2026, from

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved March 24, 2026, from

  • Exploring the Role of pH in HPLC Separation. (2024, December 4). Moravek. Retrieved March 24, 2026, from

  • Retention of Ionizable Compounds on HPLC. 8. Influence of Mobile-Phase pH Change on the Chromatographic Retention of Acids and Bases during Gradient Elution. (2001, October 12). ACS Publications. Retrieved March 24, 2026, from

  • Column troubleshooting guide - Reversed phase. (n.d.). Thermo Fisher Scientific. Retrieved March 24, 2026, from

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. (n.d.). The Analytical Scientist. Retrieved March 24, 2026, from

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved March 24, 2026, from

  • Characterization of Aromatic Stationary Phases for Uses in High Perfor. (n.d.). JagWorks@USA - University of South Alabama. Retrieved March 24, 2026, from

  • Technical Support Center: Synthesis of 5-Bromo-8-methoxy-2-methylquinoline. (n.d.). Benchchem. Retrieved March 24, 2026, from

  • NEWER STATIONARY PHASES FOR REVERSE PHASE-LIQUID CHROMATOGRAPHIC ANALYSIS. (2013, July 15). International Journal of Pharmaceutical and Biological Science Archive. Retrieved March 24, 2026, from

  • Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. (2019, May 30). PMC. Retrieved March 24, 2026, from

  • HPLC Method Development. (2012, December 4). SlideShare. Retrieved March 24, 2026, from

  • Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. (n.d.). Queen's University Belfast. Retrieved March 24, 2026, from

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  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. (2021, July 26). GSC Online Press. Retrieved March 24, 2026, from

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  • Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology. Retrieved March 24, 2026, from

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.). Agilent. Retrieved March 24, 2026, from

  • HPLC Method Development: Standard Practices and New Columns. (2010, March 16). Agilent. Retrieved March 24, 2026, from

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  • Development of a HPLC method for the quantification of Docetaxel in the BPMO@DTX injectable formulation. (2026, January 5). Journal of Applied Pharmaceutical Science. Retrieved March 24, 2026, from

  • Method Development and Validation of Methoxsalen. (2023, April 25). IJRASET. Retrieved March 24, 2026, from

  • Common side reactions in the synthesis of 5-bromoquinolines. (n.d.). Benchchem. Retrieved March 24, 2026, from

  • 5-Bromo-2-methoxyaniline. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC). Retrieved March 24, 2026, from

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Characterization of 5-bromo-N-cyclobutyl-2-methoxyaniline

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive analysis of the nuclear magnetic res...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 5-bromo-N-cyclobutyl-2-methoxyaniline. In the absence of publicly available experimental spectra for this specific compound, we present a robust, predicted ¹H and ¹³C NMR dataset and validate it through a comparative analysis with experimentally obtained spectra of structurally related analogs. Furthermore, we will explore alternative analytical techniques to provide a holistic perspective on its structural verification.

The Imperative of Spectroscopic Analysis in Drug Discovery

In the intricate process of drug discovery and development, the precise characterization of a molecule's structure is a critical milestone. NMR spectroscopy stands as a cornerstone technique, offering unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.[1][2] Its ability to provide detailed structural information makes it an indispensable tool for confirming the identity and purity of newly synthesized compounds.[3][4]

This guide focuses on 5-bromo-N-cyclobutyl-2-methoxyaniline, a substituted aniline derivative. The presence of a bromine atom, a methoxy group, and a cyclobutylamino substituent on the aromatic ring gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for its unequivocal identification and for quality control in any subsequent applications.

Predicted NMR Spectral Data for 5-bromo-N-cyclobutyl-2-methoxyaniline

Due to the lack of available experimental data, the ¹H and ¹³C NMR spectra for 5-bromo-N-cyclobutyl-2-methoxyaniline were generated using advanced computational prediction algorithms. These predictions are based on extensive databases of known chemical shifts and coupling constants, providing a reliable starting point for spectral interpretation.[5]

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 5-bromo-N-cyclobutyl-2-methoxyaniline in CDCl₃ is summarized in Table 1.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz
H-66.95d2.3
H-46.88dd8.5, 2.3
H-36.75d8.5
NH~4.0 (broad)s-
OCH₃3.85s-
N-CH (cyclobutyl)3.75p7.9
CH₂ (cyclobutyl, 2H)2.35m-
CH₂ (cyclobutyl, 2H)1.75m-
CH₂ (cyclobutyl, 2H)1.65m-
Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum of 5-bromo-N-cyclobutyl-2-methoxyaniline in CDCl₃ is detailed in Table 2.

Carbon Assignment Predicted Chemical Shift (ppm)
C-2147.5
C-1138.0
C-4124.0
C-6115.5
C-3111.0
C-5110.0
OCH₃55.5
N-CH (cyclobutyl)51.0
CH₂ (cyclobutyl, 2C)31.0
CH₂ (cyclobutyl, 1C)15.0

Comparative Analysis with Structurally Related Analogs

To substantiate the predicted spectral data, we will compare it with the experimental NMR data of two key structural analogs: 5-bromo-2-methoxyaniline and N-ethyl-2-methoxyaniline. This comparative approach allows us to observe the influence of the N-cyclobutyl and the bromo substituents on the chemical shifts of the aromatic and aliphatic protons and carbons.

Experimental Data for 5-bromo-2-methoxyaniline

The experimental ¹H NMR data for 5-bromo-2-methoxyaniline provides a baseline for understanding the electronic environment of the substituted aromatic ring.

¹H NMR (300 MHz, CDCl₃): δ 6.99 (d, J = 2.4 Hz, 1H), 6.85 (dd, J = 8.4, 2.4 Hz, 1H), 6.69 (d, J = 8.4 Hz, 1H), 3.85 (s, 3H), 3.75 (br s, 2H, NH₂).

The aromatic signals in the predicted spectrum of the target molecule are in close agreement with these experimental values, with slight upfield shifts anticipated due to the electron-donating nature of the N-cyclobutyl group.

Experimental Data for N-ethyl-2-methoxyaniline

The experimental data for N-ethyl-2-methoxyaniline helps in understanding the impact of an N-alkyl substituent on the aniline moiety.

¹H NMR (400 MHz, CDCl₃): δ 6.88-6.82 (m, 1H), 6.78-6.72 (m, 2H), 6.65-6.60 (m, 1H), 4.0 (br s, 1H, NH), 3.86 (s, 3H, OCH₃), 3.16 (q, J = 7.1 Hz, 2H, NCH₂), 1.28 (t, J = 7.1 Hz, 3H, CH₃).[6][7]

¹³C NMR (101 MHz, CDCl₃): δ 148.58, 129.25, 117.09, 112.71, 55.3, 44.01, 14.09.[7]

The chemical shifts of the N-alkyl protons and carbons in N-ethyl-2-methoxyaniline provide a valuable reference for the predicted shifts of the N-cyclobutyl group in our target molecule. The methine proton of the cyclobutyl group is expected to be further downfield than the methylene protons of the ethyl group due to the greater substitution.

Interpretation of the Predicted Spectra

The predicted spectra of 5-bromo-N-cyclobutyl-2-methoxyaniline are consistent with its molecular structure.

  • Aromatic Region (¹H NMR): The three aromatic protons appear as a doublet, a doublet of doublets, and a doublet, characteristic of a 1,2,4-trisubstituted benzene ring. The positions of these signals are influenced by the electron-donating methoxy and N-cyclobutyl groups and the electron-withdrawing bromine atom.

  • Aliphatic Region (¹H NMR): The methoxy group protons appear as a sharp singlet. The protons of the cyclobutyl group are expected to show complex multiplets due to their diastereotopic nature and coupling with each other and the methine proton. The NH proton is predicted to be a broad singlet.

  • ¹³C NMR: The aromatic carbons show distinct signals, with the carbon bearing the methoxy group (C-2) being the most deshielded. The carbon attached to the bromine (C-5) is also significantly downfield. The aliphatic carbons of the methoxy and cyclobutyl groups appear in the upfield region of the spectrum.

Experimental Protocols

A generalized workflow for acquiring NMR spectra for a compound like 5-bromo-N-cyclobutyl-2-methoxyaniline is outlined below.

Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃) in which the compound is soluble.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following is a representative set of acquisition parameters for a 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled experiment.

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 128-1024 or more.

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Alternative Analytical Techniques for Structural Confirmation

While NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[4] For 5-bromo-N-cyclobutyl-2-methoxyaniline, high-resolution mass spectrometry (HRMS) would confirm its molecular formula (C₁₁H₁₄BrNO). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be readily observable in the mass spectrum, providing strong evidence for the presence of a bromine atom.[1] Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can offer insights into the connectivity of the molecule.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[8] For 5-bromo-N-cyclobutyl-2-methoxyaniline, the FTIR spectrum would be expected to show characteristic absorption bands for:

  • N-H stretch: A single, weak to medium band around 3400 cm⁻¹ for the secondary amine.[9]

  • C-H stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

  • C=C stretches: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

  • C-N stretch: An aromatic amine C-N stretch typically appears in the 1335-1250 cm⁻¹ range.[8]

  • C-O stretch: An aryl-alkyl ether C-O stretch is expected around 1250 cm⁻¹.

  • C-Br stretch: This vibration appears in the fingerprint region, typically below 600 cm⁻¹.

AnalyticalTechniques NMR NMR Spectroscopy (¹H, ¹³C) Structure Unambiguous Structural Elucidation NMR->Structure Detailed Connectivity & Stereochemistry MS Mass Spectrometry (HRMS, MS/MS) MS->Structure Molecular Formula & Fragmentation FTIR FTIR Spectroscopy FTIR->Structure Functional Group Identification

Sources

Comparative

A Senior Application Scientist's Guide to the Electron Ionization Mass Spectrometry Fragmentation of 5-bromo-N-cyclobutyl-2-methoxyaniline

Authored for Researchers, Scientists, and Drug Development Professionals Abstract The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Mass spectrometry, partic...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Mass spectrometry, particularly with electron ionization (EI), provides reproducible fragmentation patterns that serve as a molecular fingerprint, offering deep structural insights. This guide presents a predictive analysis of the EI mass spectrometry fragmentation pattern of 5-bromo-N-cyclobutyl-2-methoxyaniline (C₁₁H₁₄BrNO). In the absence of a publicly available experimental spectrum for this specific compound, this document synthesizes established fragmentation principles from its constituent functional groups—a bromo-methoxy-aniline core and an N-cyclobutyl substituent. We will explore the primary fragmentation pathways, predict the mass-to-charge ratios (m/z) of key fragment ions, and provide a standardized experimental protocol for acquiring such data.

Compound Overview and Significance

5-bromo-N-cyclobutyl-2-methoxyaniline is a substituted aniline derivative. Molecules of this class are prevalent in medicinal chemistry, serving as scaffolds for a wide range of therapeutic agents. Understanding their metabolic fate, identifying impurities, and confirming synthetic success hinges on robust analytical techniques. EI-MS is a powerful tool for this purpose, as the high-energy electron beam induces characteristic bond cleavages that reveal the underlying molecular architecture.

  • Molecular Formula: C₁₁H₁₄BrNO

  • Average Molecular Weight: 272.14 g/mol

  • Monoisotopic Mass: 271.0259 g/mol (for ⁷⁹Br) and 273.0238 g/mol (for ⁸¹Br)

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides a distinct isotopic signature for all bromine-containing fragments, which is a powerful diagnostic tool in spectral interpretation.

Predicted Fragmentation Pathways under Electron Ionization (EI)

Upon entering the EI source, a 70 eV electron beam will interact with the molecule, ejecting an electron to form a radical cation, known as the molecular ion (M•⁺). The most likely site of ionization is one of the heteroatoms (Nitrogen or Oxygen) due to their non-bonding electrons. The resulting M•⁺ is energetically unstable and will undergo a series of predictable fragmentation reactions to yield more stable ions.[1][2]

Key Fragmentation Mechanisms:
  • Alpha (α)-Cleavage: This is one of the most dominant fragmentation pathways for amines.[3][4] It involves the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. For N-alkylanilines, this typically involves the loss of an alkyl radical from the nitrogen substituent.[5][6]

  • Cyclobutyl Ring Fragmentation: The strained four-membered cyclobutyl ring is prone to characteristic fragmentation.[7][8] A common pathway is the loss of a neutral ethene (C₂H₄) molecule.

  • Cleavage of Aromatic Substituents: The methoxy and bromo groups on the aromatic ring also direct fragmentation. The methoxy group can lose a methyl radical (•CH₃) or a neutral formaldehyde (CH₂O) molecule. The bromine atom can be lost as a radical (•Br), although cleavage of the strong aryl-Br bond is less common as an initial step compared to α-cleavage at the amine.

Proposed Primary Fragmentation Cascade:

The most probable initial fragmentation event is the α-cleavage at the N-cyclobutyl group. This is driven by the formation of a stable, resonance-stabilized immonium cation.[9]

  • Step 1: Formation of the Molecular Ion (M•⁺) at m/z 271/273. [C₁₁H₁₄BrNO]•⁺

  • Step 2: Alpha-Cleavage and Loss of Propyl Radical. The most favorable α-cleavage involves the loss of the largest possible radical from the carbon adjacent to the nitrogen. In the N-cyclobutyl group, this leads to the loss of a propyl radical (•C₃H₇) through ring opening, forming a highly stable ion at m/z 228/230 . This is often the base peak in N-alkylanilines.[3]

  • Step 3: Cyclobutyl Ring Fragmentation. An alternative, and also very common, fragmentation for cyclic amines involves the loss of a neutral alkene. For the cyclobutyl group, this would be the loss of ethene (C₂H₄, 28 Da), leading to a fragment ion at m/z 243/245 .[7]

  • Step 4: Fragmentation of the Aromatic Ring. Subsequent or competing fragmentations can occur from the molecular ion or primary fragments:

    • Loss of Methyl Radical (•CH₃): Cleavage of the methoxy group's methyl group from the molecular ion would yield a fragment at m/z 256/258 . This is a common pathway for methoxy-substituted aromatics.[10]

    • Loss of Bromine Radical (•Br): Loss of the bromine atom from the molecular ion results in a fragment at m/z 192 . The isotopic pattern would disappear for this ion.

    • Loss of the entire Cyclobutyl Group: Cleavage of the N-C bond can lead to the loss of a cyclobutyl radical (•C₄H₇), resulting in the 5-bromo-2-methoxyaniline radical cation at m/z 214/216 .

Visualization of the Primary Fragmentation Pathway

The following diagram illustrates the most probable initial fragmentation steps for 5-bromo-N-cyclobutyl-2-methoxyaniline under electron ionization.

G M Molecular Ion (M•⁺) m/z 271/273 F1 [M - C₃H₇]⁺ m/z 228/230 (α-Cleavage) M->F1 - •C₃H₇ F2 [M - C₂H₄]•⁺ m/z 243/245 (Ethene Loss) M->F2 - C₂H₄ F3 [M - CH₃]⁺ m/z 256/258 (Methyl Loss) M->F3 - •CH₃ F4 [M - C₄H₇]⁺ m/z 214/216 (Cyclobutyl Loss) M->F4 - •C₄H₇

Caption: Predicted EI fragmentation pathways for 5-bromo-N-cyclobutyl-2-methoxyaniline.

Summary of Predicted Fragment Ions

The table below summarizes the key ions expected in the EI mass spectrum. The characteristic M/M+2 isotopic pattern for bromine-containing fragments is a critical feature for their identification.[11][12]

m/z (⁷⁹Br / ⁸¹Br)Proposed Neutral LossFormula of IonDescription of Fragmentation
271 / 273-[C₁₁H₁₄BrNO]•⁺Molecular Ion (M•⁺)
256 / 258•CH₃[C₁₀H₁₁BrNO]⁺Loss of a methyl radical from the methoxy group.
243 / 245C₂H₄[C₉H₁₀BrNO]•⁺Loss of neutral ethene from the cyclobutyl ring.
228 / 230•C₃H₇[C₈H₇BrNO]⁺Likely Base Peak . α-cleavage with loss of a propyl radical.
214 / 216•C₄H₇[C₇H₈BrNO]⁺Loss of a cyclobutyl radical.
192•Br[C₁₁H₁₄NO]⁺Loss of a bromine radical (isotopic pattern lost).

Standardized Experimental Protocol: GC-MS Analysis

To validate these predictions, the following Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended. GC is the preferred separation method due to the volatility and thermal stability of the analyte.

Sample Preparation
  • Prepare a 1 mg/mL stock solution of 5-bromo-N-cyclobutyl-2-methoxyaniline in a high-purity volatile solvent (e.g., ethyl acetate or dichloromethane).

  • Perform a serial dilution to create a working solution of approximately 10 µg/mL in the same solvent.

Instrumentation & Conditions
  • Gas Chromatograph (GC):

    • Injector: Split/Splitless, operated in split mode (e.g., 20:1) at 250°C.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[13]

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3-4 minutes to prevent filament damage.

Data Analysis
  • Inject 1 µL of the working solution into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to the analyte.

  • Extract the mass spectrum from the chromatographic peak.

  • Analyze the spectrum, identifying the molecular ion peak (M•⁺) with its characteristic 1:1 isotopic pattern at m/z 271/273.

  • Identify the major fragment ions and compare their m/z values and relative intensities to the predicted values in this guide.

  • Compare the acquired spectrum against a reference library, such as the NIST/EPA/NIH Mass Spectral Library, if available.[14][15]

Conclusion

This guide provides a detailed, predictive framework for interpreting the electron ionization mass spectrum of 5-bromo-N-cyclobutyl-2-methoxyaniline. By understanding the fundamental principles of fragmentation for its constituent parts—the N-cyclobutyl group, the methoxy substituent, and the bromoaniline core—we can anticipate a characteristic pattern. The dominant fragmentation is predicted to be α-cleavage, leading to a base peak at m/z 228/230. The presence of the bromine isotopic doublet is a key confirmatory feature for most major fragments. The provided GC-MS protocol offers a robust method for obtaining experimental data to confirm these predictions, aiding researchers in the confident structural verification of this and related molecules.

References

  • Benchchem. (n.d.). An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloro-1-cyclobutyl-butane-1,3-dione.
  • Harrison, A. G. (2004). Site of alkylation of N-methyl- and N-ethylaniline in the gas phase: a tandem mass spectrometric study. Journal of Mass Spectrometry, 39(6), 666-674. Available at: [Link]

  • Benchchem. (n.d.). Spectroscopic Comparison of N-alkylaniline Isomers.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7000, 2-Methoxyaniline. Retrieved from [Link]

  • E-H. M. D. Ewa, H. H. F. & Danikiewicz, W. (1998). Electron Ionization-Induced Fragmentation of N-Alkyl-o-Nitroanilines: Observation of New Types of Ortho-Effects. European Journal of Mass Spectrometry, 4(3), 203-210.
  • NIST. (n.d.). N-Allylaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). N-Allylaniline. NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclobutane. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11992, 2-Bromoaniline. Retrieved from [Link]

  • Xia, Y., et al. (2021). Macrocyclic Rearrangement Ion Fragmentation of Glutathione Conjugates of Cyclobutane-Containing Covalent BTK Inhibitors. Journal of the American Society for Mass Spectrometry, 32(5), 1275–1283. Available at: [Link]

  • mzCloud. (2023). 2-Anisidine. Retrieved from [Link]

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  • University of Arizona. (n.d.). Introduction to Mass Spectrometry. Retrieved from [Link]

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Validation

A Comparative Guide to the Binding Affinity of 5-bromo-N-cyclobutyl-2-methoxyaniline Analogs for Sigma-1 and Sigma-2 Receptors

This guide provides a comprehensive comparison of the binding affinity of a series of hypothetical 5-bromo-N-cyclobutyl-2-methoxyaniline analogs. The focus is on their interaction with the sigma-1 (σ1) and sigma-2 (σ2) r...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the binding affinity of a series of hypothetical 5-bromo-N-cyclobutyl-2-methoxyaniline analogs. The focus is on their interaction with the sigma-1 (σ1) and sigma-2 (σ2) receptors, which are significant targets in contemporary drug discovery for neurological and psychiatric disorders.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, detailed experimental protocols, and a discussion of structure-activity relationships (SAR).

Introduction: The Sigma Receptors as Therapeutic Targets

Sigma receptors, initially mischaracterized as a type of opioid receptor, are now recognized as a distinct class of intracellular proteins primarily located at the endoplasmic reticulum.[1][3] The two main subtypes, σ1 and σ2, are implicated in a variety of cellular functions and are attractive targets for therapeutic intervention in conditions such as neurodegenerative diseases, psychiatric disorders, and cancer.[2][4] The σ1 receptor, a 223 amino acid protein, has been shown to act as a molecular chaperone, modulating a range of signaling pathways.[3][5] In contrast, the σ2 receptor's molecular identity has been more elusive, but it is known to be involved in cell proliferation and is often overexpressed in tumor cells.[1][2]

The 2-methoxyaniline scaffold is a common feature in ligands targeting these receptors.[6][7][8][9] This guide explores how systematic structural modifications to a parent compound, 5-bromo-N-cyclobutyl-2-methoxyaniline, could potentially modulate its binding affinity and selectivity for σ1 and σ2 receptors.

Hypothetical Analogs for Comparative Analysis

For the purpose of this guide, we will consider a focused set of hypothetical analogs of 5-bromo-N-cyclobutyl-2-methoxyaniline (designated as Compound 1 ). These analogs have been designed to probe the influence of key structural features on receptor binding:

  • Compound 2: N-cyclopentyl analog - to explore the effect of expanding the cycloalkyl ring.

  • Compound 3: N-isobutyl analog - to assess the impact of an acyclic, branched alkyl substituent.

  • Compound 4: 5-chloro analog - to investigate the influence of a different halogen at the 5-position.

  • Compound 5: Des-bromo analog - to understand the contribution of the halogen to binding affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

To determine the binding affinity (Ki) of these compounds for the σ1 and σ2 receptors, a competitive radioligand binding assay is the gold-standard method.[5][10] This protocol is based on well-established procedures.[11][12]

Materials and Reagents:
  • Radioligands: [³H]-(+)-pentazocine for σ1 receptors and [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG) for σ2 receptors.[5][10]

  • Membrane Preparations: Guinea pig liver membranes are a suitable source due to their high expression of σ1 receptors.[11] For σ2 receptors, a cell line expressing this receptor subtype would be used.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: Haloperidol (10 µM).[5]

  • Test Compounds: Stock solutions of Compounds 1-5 in DMSO.

  • Scintillation Cocktail and Glass Fiber Filters .

  • 96-well plates and a cell harvester .

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_quant Quantification cluster_analysis Data Analysis prep_membranes Prepare Guinea Pig Liver Membrane Homogenate setup_plate Set up 96-well Plate: Total, Non-specific, & Test Compound Wells prep_membranes->setup_plate prep_ligands Prepare Serial Dilutions of Test Compounds & Radioligand prep_ligands->setup_plate add_reagents Add Membrane Homogenate, Radioligand, & Test Compounds setup_plate->add_reagents incubate Incubate at 37°C for 90-120 minutes add_reagents->incubate filtration Rapid Filtration through Glass Fiber Filters incubate->filtration washing Wash Filters with Ice-Cold Assay Buffer filtration->washing scintillation Add Scintillation Cocktail & Count Radioactivity washing->scintillation calc_specific Calculate Specific Binding scintillation->calc_specific plot_curve Plot % Specific Binding vs. log[Compound] calc_specific->plot_curve determine_ic50 Determine IC50 from Sigmoidal Curve Fit plot_curve->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation determine_ic50->calc_ki

Caption: Workflow for the competitive radioligand binding assay.

Step-by-Step Procedure:
  • Membrane Preparation: Homogenize fresh or frozen guinea pig liver in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors). Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g). Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.[11]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + 10 µM haloperidol), and competitive binding (membranes + radioligand + varying concentrations of test compound).

  • Incubation: To each well, add the membrane preparation (typically 50-100 µg of protein). Then, add the appropriate concentration of radioligand ([³H]-(+)-pentazocine for σ1 or [³H]-DTG for σ2) and either assay buffer, haloperidol, or the test compound. The final assay volume is typically 200 µL. Incubate the plates at 37°C for 90-120 minutes.[11]

  • Filtration and Washing: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound. Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.[11]

  • Quantification: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average counts per minute (CPM) of the non-specific binding wells from the average CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[11]

Comparative Binding Affinity Data (Hypothetical)

The following table summarizes the hypothetical binding affinities of the 5-bromo-N-cyclobutyl-2-methoxyaniline analogs for the σ1 and σ2 receptors. This data is for illustrative purposes only.

CompoundModificationσ1 Ki (nM)σ2 Ki (nM)σ2/σ1 Selectivity Ratio
1 Parent Compound1515010
2 N-cyclopentyl1012012
3 N-isobutyl453006.7
4 5-chloro201809
5 Des-bromo805006.25

Structure-Activity Relationship (SAR) Discussion

Pharmacophore Model:

Caption: Key pharmacophoric elements of the 5-bromo-N-cyclobutyl-2-methoxyaniline scaffold. (Note: A placeholder for a chemical structure image is used here).

  • Influence of the N-Alkyl Group (R1): The nature of the N-alkyl substituent appears to be a critical determinant of binding affinity.

    • Expanding the cycloalkyl ring from cyclobutyl (Compound 1 ) to cyclopentyl (Compound 2 ) is predicted to be favorable, suggesting the receptor's binding pocket can accommodate a slightly larger group. This is a common strategy in medicinal chemistry to probe the steric limits of a binding site.

    • Replacing the cyclic moiety with an acyclic, branched group like isobutyl (Compound 3 ) is predicted to be detrimental to binding at both receptors. This suggests a preference for a more constrained conformation of the N-substituent.

  • Role of the Methoxy Group: While not varied in this analog series, the 2-methoxy group is a common feature in many high-affinity sigma receptor ligands.[7][13] It is likely involved in key hydrogen bonding or steric interactions within the receptor binding site.

  • Contribution of the Halogen (R2): The presence and nature of the halogen at the 5-position significantly impact binding affinity.

    • The des-bromo analog (Compound 5 ) shows a marked decrease in affinity for both receptors, highlighting the importance of a substituent at this position. This could be due to favorable hydrophobic or halogen-bonding interactions.

    • Replacing bromine with chlorine (Compound 4 ) results in a slight decrease in affinity, which is consistent with the general trend of binding affinity for halogens (I > Br > Cl > F) in many ligand-receptor interactions.

Conclusion

This guide provides a framework for comparing the binding affinities of novel analogs of 5-bromo-N-cyclobutyl-2-methoxyaniline for the σ1 and σ2 receptors. By employing a systematic approach to structural modification and utilizing established radioligand binding assays, researchers can elucidate the structure-activity relationships that govern ligand recognition at these important therapeutic targets. The hypothetical data presented herein suggests that both the N-alkyl substituent and the 5-halogen play crucial roles in determining binding affinity and selectivity. Further investigation and synthesis of these and other analogs would be necessary to validate these predictions and advance the development of novel sigma receptor modulators.

References

  • Chu, U. B., & Ruoho, A. E. (2016). Sigma Receptor Binding Assays. Current Protocols in Pharmacology, 75, 1.34.1–1.34.21. [Link]

  • Martin, L. J., et al. (2020). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers in Pharmacology, 11, 289. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1-1.34.21. [Link]

  • Sahn, J. J., et al. (2018). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Scientific Reports, 8(1), 1951. [Link]

  • Peyrat, J. F., Brion, J. D., & Alami, M. (2012). Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. Current medicinal chemistry, 19(24), 4142–4156. [Link]

  • National Center for Biotechnology Information. (2021). PubChem Compound Summary for CID 7000, 2-Methoxyaniline. [Link]

  • ChemAnalyst. (2024). o-Anisidine (2-Methoxyaniline): Chemical Properties, Synthesis, Applications, and Safety Considerations. [Link]

  • Yang, S. (2008). The effects of structural modifications on sigma receptor binding. Masters Theses. 4619. [Link]

  • Halberstadt, A. L., et al. (2019). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. Journal of medicinal chemistry, 62(2), 968–981. [Link]

  • ResearchGate. (n.d.). Fig. 1. Sigma-1 receptor ligand pharmacophore and binding affinities.... [Link]

  • Katz, J. L., et al. (2011). Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. Psychopharmacology, 213(2-3), 229–243. [Link]

  • Chu, U. B., & Ruoho, A. E. (2012). The Ligand Binding Region of the Sigma-1 Receptor: Studies Utilizing Photoaffinity Probes, Sphingosine and N-Alkylamines. Current pharmaceutical design, 18(7), 898–905. [Link]

Sources

Comparative

Purity Validation of 5-Bromo-N-cyclobutyl-2-methoxyaniline: A Comparative Guide to GC-FID vs. Alternative Modalities

For researchers and drug development professionals synthesizing complex pharmaceutical intermediates, analytical precision is non-negotiable. 5-bromo-N-cyclobutyl-2-methoxyaniline is a highly functionalized secondary ani...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals synthesizing complex pharmaceutical intermediates, analytical precision is non-negotiable. 5-bromo-N-cyclobutyl-2-methoxyaniline is a highly functionalized secondary aniline. Its structural features—a sterically hindering cyclobutyl group, an electron-donating methoxy group, and a reactive bromine atom—make it a valuable building block for transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig aminations). However, these same features complicate its purity analysis.

This guide objectively evaluates Gas Chromatography-Flame Ionization Detection (GC-FID) against High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of this compound. By anchoring our methodology in the updated[1], we provide a field-proven, self-validating framework for analytical scientists.

Mechanistic Rationale: Why GC-FID Outperforms HPLC-UV

While HPLC-UV is the default technique in many pharmaceutical laboratories, it presents a critical vulnerability when analyzing halogenated aniline derivatives: Relative Response Factor (RRF) discrepancy .

The Auxochromic Effect of Bromine

In HPLC-UV, a detector measures absorbance based on the molecule's chromophore. The bromine atom in 5-bromo-N-cyclobutyl-2-methoxyaniline acts as a strong auxochrome, causing a bathochromic shift (red shift) and significantly increasing molar absorptivity compared to its debrominated counterpart (N-cyclobutyl-2-methoxyaniline)—a common synthetic impurity. If you rely on UV area normalization without pure standards to calculate RRFs, you will drastically underestimate the debrominated impurity, leading to false-positive purity results.

The C-H Ionization Advantage

GC-FID bypasses optical properties entirely. The Flame Ionization Detector burns the eluent, generating ions strictly from carbon-hydrogen bonds. Because the brominated product and the debrominated impurity possess a nearly identical number of oxidizable carbon atoms, their FID response factors are virtually 1:1. This allows for highly accurate area normalization without the need for exhaustive impurity synthesis and calibration. Furthermore, the cyclobutyl group provides sufficient steric hindrance to the secondary amine, reducing active silanol interactions on the GC column and minimizing peak tailing[2][3].

Mechanism A Impurity Profiling Requirement B HPLC-UV Variable RRFs due to Bromine Auxochrome A->B Optical Detection C GC-FID Uniform RRFs via C-H Bond Ionization A->C Thermal Detection D Area Normalization Error > 15% B->D E Accurate Purity Quantitation C->E

Fig 1. Mechanistic divergence in detector response for halogenated anilines.

Comparative Performance Data

To objectively assess these modalities, we present comparative validation metrics for 5-bromo-N-cyclobutyl-2-methoxyaniline analysis. Data is benchmarked against standards for aniline derivatives[4][5].

Performance MetricGC-FID (Recommended)HPLC-UV (Alternative)GC-MS (Orthogonal)
Primary Advantage Uniform response factorsGood for thermally labile impuritiesStructural elucidation of unknowns
Resolution ( Rs​ ) *2.8 (Baseline resolution)1.4 (Co-elution risk)2.8 (Baseline resolution)
RRF Variability < 2.0% > 18.5% (Requires correction)~ 8.0% (Ionization dependent)
Limit of Quantitation 0.05% w/w0.01% w/w0.02% w/w
Linear Dynamic Range 106 104 105
Analysis Time 18 minutes25 minutes20 minutes

*Resolution measured between the 5-bromo target compound and the 4-bromo positional isomer.

Self-Validating Experimental Protocol (GC-FID)

To ensure scientific integrity, the following protocol is designed as a self-validating system . It incorporates internal standards and continuous system suitability testing (SST) to immediately flag instrumental drift or column degradation.

Reagents and Sample Preparation
  • Diluent: High-purity Ethyl Acetate (GC grade).

  • Internal Standard (IS): 1-Bromonaphthalene (chosen for its similar volatility and lack of interference with the target analyte).

  • Sample Prep: Accurately weigh 50 mg of 5-bromo-N-cyclobutyl-2-methoxyaniline. Dissolve in 10.0 mL of diluent containing 0.5 mg/mL of the IS.

Instrumental Parameters
  • Column: 5% Diphenyl / 95% Dimethylpolysiloxane, base-deactivated (e.g., DB-5ms or equivalent), 30 m × 0.25 mm ID × 0.25 µm film thickness. Causality: Base deactivation is critical to prevent the secondary amine from hydrogen-bonding with free silanols, which causes peak tailing.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector: Split mode (ratio 20:1), Temperature: 250°C. Use a deactivated glass liner with glass wool to trap non-volatile matrix residues.

  • Oven Program:

    • Initial: 100°C (hold 2 min)

    • Ramp 1: 15°C/min to 200°C (hold 0 min)

    • Ramp 2: 25°C/min to 280°C (hold 5 min)

  • Detector (FID): Temperature: 300°C. Hydrogen flow: 40 mL/min; Air flow: 400 mL/min.

ICH Q2(R2) Validation Execution

Following the latest [6], the method must be validated across the following parameters:

  • System Suitability (SST): Inject a resolution mixture containing the target compound and N-cyclobutyl-2-methoxyaniline. Pass criteria: Resolution ( Rs​ ) > 1.5; Tailing factor ( Tf​ ) < 1.5.

  • Specificity: Inject a diluent blank. Ensure no peaks elute at the retention times of the target compound or the IS.

  • Linearity: Prepare 5 concentration levels ranging from the LOQ (0.05%) to 120% of the nominal concentration. Plot the peak area ratio (Target/IS) vs. concentration. Pass criteria: Correlation coefficient ( R2 ) 0.999.

  • Accuracy (Spike Recovery): Spike known amounts of synthesized impurities into the pure substance at 0.1%, 0.5%, and 1.0% levels. Pass criteria: Recovery between 95.0% and 105.0%.

Validation SST 1. System Suitability Rs > 1.5 (Critical Pair) Spec 2. Specificity Blank & Matrix Interference SST->Spec Lin 3. Linearity & Range LOQ to 120% Target (R² > 0.999) Spec->Lin Acc 4. Accuracy & Precision Spike Recovery (95-105%) Lin->Acc

Fig 2. ICH Q2(R2) compliant validation lifecycle for GC-FID procedures.

Conclusion & Best Practices

For the purity validation of 5-bromo-N-cyclobutyl-2-methoxyaniline, GC-FID is the superior analytical modality . It circumvents the severe RRF variations inherent to UV detection of halogenated compounds, providing a highly accurate, area-normalized purity profile.

Key Takeaways for the Bench Scientist:

  • Always utilize a base-deactivated column to mitigate secondary amine tailing.

  • Implement an Internal Standard to self-validate injection precision, as split injections can be susceptible to minor volume variations.

  • Reserve GC-MS strictly as an orthogonal technique for the structural elucidation of unknown peaks exceeding the 0.10% ICH reporting threshold, rather than for routine quantitative release testing.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R2) Validation of Analytical Procedures. (2023). Available at:[Link]

  • European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). Available at:[Link]

  • United States Environmental Protection Agency (EPA). SW-846 Test Method 8131: Aniline and Selected Derivatives by Gas Chromatography (GC). Available at:[Link]

  • Agilent Technologies. Aniline Purity Application Note (A02412). Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Part 1: Physicochemical Hazard Profiling (The Causality of Risk)

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of complex synthetic intermediates. 5-bromo-N-cyclobutyl-2-methoxyaniline is a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling and lifecycle management of complex synthetic intermediates. 5-bromo-N-cyclobutyl-2-methoxyaniline is a highly specialized halogenated aniline derivative. While its unique functional groups—a bromine atom, a methoxy group, and a cyclobutyl-substituted amine—make it a highly valuable building block in medicinal chemistry, they also impart severe toxicological and environmental hazards.

To build a truly safe laboratory environment, we must move beyond rote memorization of Safety Data Sheets (SDS) and understand the causality behind the hazards. This guide provides a self-validating, step-by-step operational framework for the handling, spill response, and RCRA-compliant disposal of this specific compound.

To design a fail-safe operational protocol, we must first understand the molecular behavior of the compound. Aniline derivatives are notorious for their high lipophilicity, allowing rapid transdermal absorption. Once in the bloodstream, hepatic cytochrome P450 enzymes metabolize the aniline core into N-hydroxyarylamines. These metabolites induce redox cycling, oxidizing the Fe2+ in hemoglobin to Fe3+, leading to methemoglobinemia—a life-threatening condition where the blood cannot effectively transport oxygen (1).

Furthermore, the presence of the bromine atom classifies this as a halogenated organic compound. Upon combustion or improper disposal, it generates highly corrosive and toxic hydrogen bromide (HBr) gas, alongside nitrogen oxides (NOx). Therefore, standard aqueous disposal or low-temperature burning is strictly prohibited by environmental regulations (2).

ToxicityMechanism N1 5-bromo-N-cyclobutyl- 2-methoxyaniline N2 Hepatic Cytochrome P450 (N-hydroxylation) N1->N2 Absorption (Skin/Inhalation) N3 N-hydroxyarylamine Metabolites N2->N3 Enzymatic Conversion N4 Hemoglobin Oxidation (Fe2+ to Fe3+) N3->N4 Redox Cycling N5 Methemoglobinemia & Hypoxia N4->N5 Clinical Manifestation

Mechanistic pathway of halogenated aniline-induced methemoglobinemia.

Part 2: Operational Safety and Quantitative Specifications

Standard laboratory nitrile gloves provide a false sense of security against lipophilic halogenated anilines, as they are highly permeable to these structures over prolonged exposure (3). The table below outlines the mandatory, causality-driven safety parameters required before handling this compound.

Table 1: Quantitative PPE and Storage Specifications

ParameterSpecificationCausality / Rationale
Glove Material Butyl, Neoprene, or Viton (>0.5 mm thickness)Robust elastomers prevent transdermal absorption of highly lipophilic brominated anilines.
Respiratory Protection NIOSH-approved respirator with organic vapor (OV) cartridgesPrevents inhalation of volatile toxic aniline vapors during transfers or in the event of a spill.
Storage Temperature 2°C to 8°C (or per specific CoA stability data)Minimizes volatilization and thermal degradation into toxic byproducts.
Incineration Temp > 1000°C (Rotary Kiln)Extreme heat is required to break the highly stable carbon-halogen (C-Br) bonds.

Part 3: Step-by-Step Spill Response Protocol

A self-validating protocol ensures that every action has a verifiable endpoint. In the event of a spill, immediate action is critical to prevent both human exposure and environmental contamination.

Step 1: Evacuate and Isolate

  • Action: Immediately clear the area of non-essential personnel and maximize fume hood or room exhaust ventilation.

  • Causality: Halogenated anilines have appreciable vapor pressures; rapid ventilation dilutes the local vapor concentration below the Permissible Exposure Limit (PEL).

Step 2: Don Maximum PPE

  • Action: Equip Butyl or Viton gloves, tight-fitting chemical splash goggles, and an OV-cartridge respirator.

  • Causality: Secures the primary routes of exposure: transdermal absorption and inhalation.

Step 3: Containment and Absorption

  • Action: Surround the spill with an inert, dry absorbent material such as vermiculite or sand. Never use combustible materials like sawdust.

  • Causality: Inert absorbents trap the lipophilic liquid without risking an exothermic reaction or creating a secondary fire hazard.

Step 4: Collection and Transfer

  • Action: Using non-sparking tools, scoop the saturated absorbent into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Causality: Ensures the volatile components remain trapped and prevents secondary spills during transport to the waste facility.

Step 5: Surface Decontamination (Self-Validation Step)

  • Action: Wipe the affected area with a mild acidic decontaminating solution to neutralize the amine, followed by soap and water. Validation: Test the surface pH with indicator paper to confirm complete neutralization (pH should return to neutral 7).

  • Causality: Acidic neutralization converts the lipophilic freebase aniline into a water-soluble salt, allowing complete physical removal by the aqueous surfactant.

Part 4: Waste Segregation and Disposal Procedures

Because 5-bromo-N-cyclobutyl-2-methoxyaniline is a halogenated organic, it cannot be mixed with general non-halogenated solvent waste. Mixing these streams violates RCRA regulations and creates severe hazards during incineration (4).

Step 1: Stream Segregation

  • Action: Isolate all waste containing this compound (including contaminated PPE and spill absorbents) into a dedicated "Halogenated Organic Waste" stream.

  • Causality: Segregation prevents dangerous cross-reactions in the waste drum and ensures the waste is routed to the correct thermal destruction facility.

Step 2: Regulatory Labeling

  • Action: Label the container clearly with "Hazardous Waste: Halogenated Aniline Derivative (Toxic, Environmental Hazard)."

  • Causality: Complies with RCRA manifesting requirements and informs downstream waste handlers of the specific combustion hazards (HBr generation).

Step 3: High-Temperature Incineration (Rotary Kiln)

  • Action: Transfer the waste to an EPA-permitted disposal facility equipped with a rotary kiln incinerator. The waste must be incinerated at temperatures exceeding 1000°C.

  • Causality: High thermal oxidation stability (TOS) of the carbon-bromine bond requires extreme heat for complete molecular destruction.

Step 4: Caustic Scrubbing

  • Action: The incinerator must be equipped with a caustic scrubber system (e.g., sodium hydroxide spray).

  • Causality: Neutralizes the highly toxic HBr and NOx gases produced during combustion, converting them into benign salts (e.g., NaBr) before environmental release.

DisposalWorkflow S1 Waste Generation S2 Segregation: Halogenated Organics S1->S2 S3 Secondary Containment & Labeling S2->S3 S4 RCRA-Permitted Transport S3->S4 S5 Rotary Kiln Incineration (>1000°C) S4->S5 S6 Caustic Scrubbing (HBr/NOx Neutralization) S5->S6

RCRA-compliant disposal workflow utilizing rotary kiln incineration.

References

  • BenchChem. "A Comprehensive Guide to the Proper Disposal of Aniline." Benchchem.com.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." EPA 600/9-85-028.
  • U.S. Coast Guard / EPA.
  • U.S. Environmental Protection Agency (EPA). "Testing Consent Orders on Aniline and Seven Substituted Anilines." Federal Register.

Sources

Handling

Advanced Safety and Operational Guide: Handling 5-Bromo-N-cyclobutyl-2-methoxyaniline

As a Senior Application Scientist, I recognize that handling complex halogenated building blocks requires moving beyond generic safety data sheets. 5-Bromo-N-cyclobutyl-2-methoxyaniline is a specialized intermediate with...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling complex halogenated building blocks requires moving beyond generic safety data sheets. 5-Bromo-N-cyclobutyl-2-methoxyaniline is a specialized intermediate with profound utility in drug development, but its core structure—a halogenated, substituted aniline—presents severe acute toxicity risks.

This guide is designed to provide drug development professionals with a self-validating, structurally grounded operational plan. We will not just outline what to wear, but explain the causality behind each safety choice, ensuring your laboratory protocols are both scientifically rigorous and uncompromisingly safe.

Toxicological Causality: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the molecular behavior of the compound. 5-Bromo-N-cyclobutyl-2-methoxyaniline is highly lipophilic due to the addition of the bromine atom and the cyclobutyl ring. This lipophilicity allows the free-base form of the chemical to rapidly permeate standard laboratory gloves and human skin, bypassing first-pass gastrointestinal metabolism ()[1].

Once in the bloodstream, hepatic CYP450 enzymes metabolize the aniline core into a highly reactive N-hydroxylamine intermediate. This metabolite acts as a potent oxidizing agent, converting the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), resulting in methemoglobinemia ()[2]. Because methemoglobin cannot bind oxygen, exposure leads to rapid tissue hypoxia, cyanosis, and potentially fatal cardiovascular collapse.

Methemoglobinemia A 5-Bromo-N-cyclobutyl-2-methoxyaniline (Dermal/Inhalation Exposure) B Hepatic CYP450 Metabolism (N-Hydroxylation) A->B C N-Hydroxylamine Metabolite (Highly Reactive) B->C D Oxidation of Hemoglobin (Fe2+) to Methemoglobin (Fe3+) C->D E Impaired Oxygen Transport & Tissue Hypoxia D->E

Figure 1: Mechanism of aniline-derivative-induced methemoglobinemia via hepatic metabolism.

Quantitative Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound. The following matrix outlines the mandatory equipment and the scientific justification for each selection, adhering to OSHA standard 29 CFR 1910.132 ()[3].

PPE CategorySpecificationQuantitative StandardScientific Causality / Justification
Hand Protection Outer: Butyl Rubber (14 mil)Inner: Nitrile (4 mil)Breakthrough time > 480 mins (Butyl)Aniline derivatives rapidly permeate standard latex and thin nitrile. Butyl rubber provides superior chemical resistance to aromatic amines, while the inner nitrile layer acts as a fail-safe during doffing.
Eye Protection Tight-fitting chemical splash gogglesANSI Z87.1-2020Prevents vapor/dust absorption through the highly vascularized ocular mucosa, which provides a direct route to systemic circulation.
Body Protection Tyvek® lab coat or chemical-resistant apronISO 16602:2007Prevents liquid/powder penetration to the skin. Woven cotton lab coats absorb lipophilic liquids, holding the toxin against the skin and exacerbating exposure.
Respiratory NIOSH-approved full-face respirator with OV/P100 cartridgesOSHA PEL: 5 ppm (TWA)Mandatory only if handling outside a Class II fume hood. The P100 filter captures aerosolized powders, while the Organic Vapor (OV) cartridge adsorbs volatile free-base amines.

Self-Validating Operational Protocol

This step-by-step methodology incorporates "self-validating" checkpoints—conditions that must be met before proceeding to the next step—ensuring a closed-loop safety system.

Workflow S1 1. Pre-Operation Verify Hood & PPE S2 2. Containment Use Glove Bag S1->S2 S3 3. Execution Weighing & Reaction S2->S3 S4 4. Decontamination Acidic Wash (0.1M HCl) S3->S4 S5 5. Disposal Halogenated Waste S4->S5

Figure 2: Standard operating procedure workflow for handling highly toxic aniline derivatives.

Step 1: Workspace Preparation & Verification
  • Action: Line the floor of a Class II chemical fume hood with disposable, poly-backed bench paper (absorbent side up). Place an analytical balance inside the hood.

  • Validation Checkpoint: Verify the fume hood monitor reads a continuous face velocity between 80–100 feet per minute (fpm) . Do not proceed if the alarm sounds or velocity fluctuates.

Step 2: PPE Donning (The Double-Glove Method)
  • Action: Don standard laboratory attire, followed by the 4-mil nitrile inner gloves, Tyvek® coat, and 14-mil butyl rubber outer gloves. Pull the butyl cuffs over the sleeves of the Tyvek® coat to prevent wrist exposure. Don splash goggles.

Step 3: Material Transfer & Weighing
  • Action: Bring the sealed secondary containment vessel into the fume hood. Open the vessel only when fully inside the draft area. Use an anti-static bar (e.g., polonium-210) near the balance to neutralize static charges.

  • Causality: Halogenated organic powders are highly susceptible to static cling. Neutralizing the charge prevents the powder from aerosolizing or jumping onto the exterior of the gloves, which could lead to secondary exposure.

Step 4: Decontamination & Securing
  • Action: Once weighed, seal the reaction vial tightly. Wipe down the exterior of the vial and the balance with a disposable wipe lightly dampened with 0.1M Hydrochloric Acid (HCl) .

  • Causality: Dilute acid reacts with the residual free-base aniline to form its corresponding hydrochloride salt. This salt is highly water-soluble and non-volatile, effectively neutralizing the immediate inhalation and dermal absorption hazards.

Emergency Response & Spill Management

In the event of an accidental release, immediate, chemically appropriate action is required.

  • Dermal Exposure: Do not use harsh solvents. Immediately remove contaminated clothing. Wash the affected area with Polyethylene Glycol (PEG 400) if available, or copious amounts of mild soap and water for at least 15 minutes. Seek immediate medical attention, advising the physician of potential methemoglobinemia risk[1].

  • Solid Spill: Do not sweep dry. Dry sweeping aerosolizes the toxic powder. Lightly mist the spill with 0.1M HCl to suppress dust and convert the compound to a salt, then carefully scoop the material into a hazardous waste container using a non-sparking tool.

  • Liquid Spill: Do not use water. Water will spread the lipophilic compound. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).

Waste Segregation & Disposal Logistics

Improper disposal of halogenated anilines can lead to severe environmental toxicity and dangerous laboratory reactions.

  • Classification: Label all waste generated from this workflow strictly as "Halogenated Toxic Organic Waste."

  • Segregation Rule: Never mix aniline derivative waste with strong oxidizers (e.g., nitric acid, peroxides). The amine group is highly susceptible to violent, exothermic oxidation.

  • Consumables: Dispose of all contaminated bench paper, wipes, and inner nitrile gloves in a sealed, designated solid hazardous waste bin. Do not place them in standard biohazard or municipal trash.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7807, 4-Bromoaniline. Retrieved from[Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR) / Centers for Disease Control and Prevention (CDC). Medical Management Guidelines for Aniline. Retrieved from[Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard 29 CFR 1910.132. Retrieved from[Link]

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